7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-3H-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCNVRVBGUGSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one chemical structure
An In-Depth Technical Guide to 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
Introduction: The Significance of the Benzotriazinone Core
The 1,2,3-benzotriazin-4-one ring system is a foundational structure in medicinal and agricultural chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including applications as herbicides, insecticides, and nematicides.[3][4][5] In the realm of pharmaceuticals, these compounds have been investigated for their potential as antitumor, anti-inflammatory, and central nervous system-acting agents.[4][6] The incorporation of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties, often leading to enhanced metabolic stability and binding affinity. The introduction of a fluorine at the 7-position of the 3,4-dihydro-1,2,3-benzotriazin-4-one core is anticipated to influence its electronic properties and biological activity, making it a compound of significant interest for further investigation.
Physicochemical and Spectroscopic Properties
While specific experimental data for 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is not widely available, its properties can be reliably predicted based on the well-characterized parent compound, 1,2,3-benzotriazin-4-one, and related fluorinated heterocycles.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄FN₃O | - |
| Molecular Weight | 165.12 g/mol | [7] |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | >200 °C (with decomposition) | Predicted based on[2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Predicted |
Spectroscopic Data Interpretation
The structural elucidation of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one would rely on a combination of spectroscopic techniques. The following table outlines the expected spectral characteristics.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm) will show complex splitting patterns for the three aromatic protons, with coupling to the fluorine atom. A broad singlet for the N-H proton will be observed at a downfield shift. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-150 ppm range, with carbon signals showing coupling to the fluorine (¹JCF, ²JCF, etc.). The carbonyl carbon will be observed around δ 160-170 ppm. |
| ¹⁹F NMR | A singlet or a multiplet in the typical aromatic fluorine region. |
| IR (KBr) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 165. Key fragmentation patterns would involve the loss of N₂ and CO, which is characteristic of benzotriazinones.[3] |
Synthesis of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one: A Proposed Protocol
A plausible synthetic route to 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one involves the diazotization of 2-amino-4-fluorobenzamide, followed by cyclization. This method is adapted from established procedures for the synthesis of benzotriazin-4-ones.[5]
Experimental Protocol
Step 1: Diazotization of 2-amino-4-fluorobenzamide
-
Dissolve 2-amino-4-fluorobenzamide in a suitable acidic medium (e.g., dilute hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyclization to form 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
-
The resulting solution containing the diazonium salt is gently warmed to room temperature and then heated to 50-60 °C.
-
The cyclization reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Diagram 1: Proposed Synthesis Workflow
Caption: A logical progression for the development of novel benzotriazinones.
Conclusion
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one represents a promising, yet underexplored, molecule with significant potential in both pharmaceutical and agrochemical research. The strategic placement of a fluorine atom on the benzotriazinone scaffold is a rational approach to generating new chemical entities with potentially enhanced properties. This guide provides a foundational understanding of its predicted characteristics and a viable synthetic strategy, intended to catalyze further investigation into this interesting compound class.
References
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The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. PubMed. Available from: [Link]
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Mass Spectrometry Actual Instrumentation. Available from: [Link]
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7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6FNO2 | CID 13731295. PubChem. Available from: [Link]
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1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793. PubChem. Available from: [Link]
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Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal. Available from: [Link]
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1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. Available from: [Link]
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Chemistry and Biological Activity of-[3][8][9]Benzotriazine Derivatives. ResearchGate. Available from: [Link]
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Chemistry and Biological Activity of-[3][8][9]Benzotriazine Derivatives. ResearchGate. Available from: [Link]
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6-Fluoro-3H-1,2,3-benzotriazin-4-one | C7H4FN3O. PubChem. Available from: [Link]
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Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Arabian Journal of Chemistry. Available from: [Link]
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Mass spectra of diaryltriazenes and 1,2,3-benzotriazines. Journal of the Chemical Society C: Organic. Available from: [Link]
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Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Molecules. Available from: [Link]
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3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI. Available from: [Link]
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3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PMC. Available from: [Link]
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Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. PubMed. Available from: [Link]
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Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita. PubMed. Available from: [Link]
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1,2,3-Benzotriazin-4(1H)-one. NIST WebBook. Available from: [Link]
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6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. PubChem. Available from: [Link]
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Figure S3: 1 H NMR spectra for 7-hydroxy-4-(2-fluorophenyl)coumarin (5) in DMSO-d6. ResearchGate. Available from: [Link]
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Synthesis of novel 7- fluoro- 3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles (FTBs) as potent antifungal agents: molecular docking and in silico evaluation. ResearchGate. Available from: [Link]
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Showing Compound (R)-2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (FDB013434). FooDB. Available from: [Link]
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An In-depth Technical Guide to 7-Fluoro-1,2,3-benzotriazin-4(3H)-one and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Fluoro-1,2,3-benzotriazin-4(3H)-one, a fluorinated derivative of the versatile 1,2,3-benzotriazin-4(3H)-one core scaffold. While a specific CAS number for the 7-fluoro isomer is not publicly cataloged as of early 2026, this document builds upon the extensive knowledge of the parent compound and established principles of fluorine chemistry to provide a predictive and practical resource for researchers in medicinal chemistry and drug discovery.
I. Introduction to the 1,2,3-Benzotriazin-4(3H)-one Scaffold
The 1,2,3-benzotriazin-4(3H)-one ring system is a significant heterocyclic scaffold due to its diverse biological activities and its utility as a synthetic intermediate.[1][2] This core structure is present in compounds investigated for applications such as anesthetics, antidepressants, and agrochemicals.[1] Furthermore, these molecules serve as valuable building blocks in organic synthesis, including metal-catalyzed and photochemical denitrogenative transformations to create other complex heterocycles.[1][2]
The parent compound, 1,2,3-Benzotriazin-4(3H)-one, is a well-characterized molecule with the following key identifiers:
| Property | Value |
| CAS Number | 90-16-4[3][4][5] |
| Molecular Formula | C₇H₅N₃O[4] |
| Molecular Weight | 147.13 g/mol [4] |
| Appearance | Tan or off-white powder[5] |
| Melting Point | 216-218 °C (decomposes)[4] |
II. The Influence of Fluorine Substitution in Medicinal Chemistry
The introduction of fluorine into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties. Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the molecule's half-life.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
-
pKa Alteration: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH.
Given these well-established principles, the synthesis of 7-Fluoro-1,2,3-benzotriazin-4(3H)-one is a logical step in the exploration of this scaffold for novel therapeutic agents. The 7-position is a strategic site for substitution to probe interactions within target binding pockets.
III. Synthesis of the 1,2,3-Benzotriazin-4(3H)-one Core and its Fluorinated Analogs
The primary synthetic routes to the 1,2,3-benzotriazin-4(3H)-one scaffold and its derivatives are outlined below.
The most common laboratory preparation involves the diazotization of 2-aminobenzamide.[1] This method, while effective, traditionally uses strong acids and sodium nitrite.[1]
Diagram: Classical Synthesis of 1,2,3-Benzotriazin-4(3H)-one
Caption: Classical synthesis via diazotization.
Recent advancements have focused on milder and more efficient methods. A notable development is the use of a continuous flow process employing a photocyclization reaction of acyclic aryl triazine precursors.[1][6] This method utilizes violet light (420 nm) and can achieve excellent yields in a short residence time without the need for additional catalysts.[1][6]
Experimental Protocol: Continuous Flow Synthesis of Substituted Benzotriazin-4(3H)-ones [6]
-
Preparation: A solution of the acyclic aryl triazine precursor (0.15-0.3 mmol) is prepared in a suitable degassed solvent.
-
System Stabilization: A continuous flow reactor (e.g., Vapourtec E-series with a UV-150 photomodule) is stabilized by setting the light intensity (50 W, 420 nm), flow rate (1 mL/min), and back pressure (3 bar) for at least 5 minutes.
-
Injection: The prepared solution is injected into the flow system.
-
Reaction: The solution passes through the irradiated reactor with a residence time of approximately 10 minutes.
-
Collection and Purification: The product solution is collected at the outlet, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Two primary retrosynthetic strategies can be envisioned for the preparation of the 7-fluoro derivative:
-
Starting from a Fluorinated Precursor: The most direct approach would be to start with 2-amino-4-fluorobenzamide and apply one of the established cyclization methods mentioned above.
Diagram: Fluorinated Precursor Strategy
Caption: Synthesis from a fluorinated precursor.
-
Late-Stage Fluorination: This involves introducing the fluorine atom onto the pre-formed 1,2,3-benzotriazin-4(3H)-one scaffold. Electrophilic fluorinating agents, such as Selectfluor, are commonly used for this type of transformation on activated aromatic systems. Research on related heterocyclic systems has demonstrated successful regioselective fluorination.
IV. Potential Applications in Drug Discovery
Derivatives of the 1,2,3-benzotriazin-4-one scaffold have shown promise as ligands for various biological targets. For instance, certain arylpiperazine derivatives of this scaffold have been synthesized and evaluated as potent ligands for 5-HT1A serotonin receptors, with some showing high selectivity.[7] The introduction of a 7-fluoro substituent could enhance these interactions or modulate the pharmacokinetic profile of such compounds, making 7-Fluoro-1,2,3-benzotriazin-4(3H)-one a valuable intermediate for generating new chemical entities for neurological and psychiatric disorders. Additionally, other derivatives have been investigated as α-glucosidase inhibitors, suggesting potential applications in diabetes treatment.[8]
V. Safety and Handling
While specific safety data for 7-Fluoro-1,2,3-benzotriazin-4(3H)-one is not available, precautions for handling the parent compound and related benzotriazinones should be strictly followed. These compounds are typically powders and should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required.
First Aid Measures (Based on related compounds):
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Rinse mouth with water and consult a physician.
VI. Conclusion
7-Fluoro-1,2,3-benzotriazin-4(3H)-one represents a promising, albeit currently uncatalogued, molecule for researchers in drug discovery. By leveraging the well-established chemistry of the 1,2,3-benzotriazin-4(3H)-one core and the predictable effects of fluorine substitution, scientists can confidently approach the synthesis and investigation of this and other novel fluorinated analogs. The synthetic pathways are accessible, and the potential for creating new therapeutic agents with improved properties is significant. This guide serves as a foundational resource for such endeavors, grounded in the current scientific literature.
References
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García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26, 2371-2375. Available at: [Link]
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ResearchGate. (n.d.). Fluorination of benzotriazinones. [Diagram]. Available at: [Link]
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PubMed. (2000, March 15). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Available at: [Link]
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ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 1,2,3-Benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study. Available at: [Link]
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García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PMC. Available at: [Link]
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Properties of fluorinated 1,2,3-benzotriazinone derivatives
An In-Depth Technical Guide to the Properties of Fluorinated 1,2,3-Benzotriazinone Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This small, highly electronegative atom can profoundly alter a compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Approximately 30% of blockbuster drugs contain fluorine, a testament to its strategic importance.[3] The 1,2,3-benzotriazinone scaffold is a privileged heterocyclic system known for a wide array of biological activities, including antitumor, anti-inflammatory, and anesthetic properties.[4][5][6] Consequently, the strategic fluorination of this scaffold represents a compelling avenue for developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.
This guide provides an in-depth exploration of fluorinated 1,2,3-benzotriazinone derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical characteristics, significant biological activities, and the underlying structure-activity relationships, supported by detailed experimental protocols and data-driven insights.
Synthetic Strategies for Fluorinated 1,2,3-Benzotriazinones
The synthesis of these derivatives can be approached via two primary routes: building the heterocyclic system from fluorinated precursors or by late-stage fluorination of a pre-formed benzotriazinone core. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity of fluorination.
Synthesis from Fluorinated Anthranilic Acid Derivatives
A robust and common method involves the diazotization of a fluorinated anthranilic acid derivative. This bottom-up approach ensures the precise placement of the fluorine atom on the benzene ring from the outset.
Workflow for Synthesis via Diazotization:
Caption: General workflow for the synthesis of fluorinated 1,2,3-benzotriazinones.
This method provides excellent control over the fluorine position. For instance, starting with 5-fluoroanthranilic acid will yield a 6-fluoro-1,2,3-benzotriazin-4(3H)-one derivative. The cyclization step is critical and can be modulated to introduce substituents at the N-3 position, a key site for tuning biological activity.[5]
Late-Stage Electrophilic Fluorination
Alternatively, direct fluorination of an existing benzotriazinone ring can be achieved using modern electrophilic fluorinating agents. Selectfluor® (F-TEDA-BF₄) is a versatile and effective reagent for this purpose.[3] The regioselectivity of this reaction is governed by the electronic properties of the substrate.
The fluorination of related heterocyclic systems like benzo[3][7][8]triazin-7-ones has shown that the reaction occurs regioselectively at positions activated by enamine conjugation.[3][9] For 1,2,3-benzotriazin-4(3H)-ones, the substitution pattern will similarly be directed by the existing substituents on the aromatic ring and the N-3 side chain. Microwave-assisted conditions can dramatically reduce reaction times and improve yields.[3][9]
Physicochemical and Spectroscopic Properties
Fluorination imparts unique properties that are highly advantageous in drug design.
Impact on Physicochemical Parameters
-
Lipophilicity: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (logP). This "polar hydrophobicity" can enhance membrane permeability and improve oral bioavailability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that site, thereby increasing the drug's half-life.[10]
-
pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and potentially influencing receptor binding or solubility.
-
Conformational Effects: Fluorine's small van der Waals radius allows it to act as a hydrogen isostere, but its electronegativity can induce specific conformational preferences through intramolecular interactions, influencing how the molecule fits into a binding pocket.
Spectroscopic Characterization
The unambiguous identification of these compounds relies on a combination of spectroscopic techniques.
Detailed Protocol: NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated benzotriazinone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The disappearance of a proton signal from the aromatic region compared to the non-fluorinated analog is a key indicator of successful fluorination. Look for characteristic splitting patterns (coupling) between the fluorine atom and adjacent protons (e.g., ³J_HF, ⁴J_HF).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon directly attached to the fluorine atom will appear as a large doublet due to one-bond carbon-fluorine coupling (¹J_CF), typically in the range of 240-260 Hz.[3] Two-bond (²J_CF) and three-bond (³J_CF) couplings will also be observed on neighboring carbons, providing definitive structural confirmation.
-
¹⁹F NMR: Acquire a fluorine spectrum. The chemical shift of the fluorine signal provides information about its electronic environment. This is a highly sensitive and specific technique for fluorinated compounds.
Biological Activities and Therapeutic Potential
Fluorinated 1,2,3-benzotriazinone derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development.[4][6]
Anticancer and Cytotoxic Activity
The 1,2,3-benzotriazinone scaffold is a known pharmacophore in oncology.[5][6] Fluorination can enhance this activity. For example, certain derivatives have shown potent cytotoxic activity against cancer cell lines like HepG2 (liver carcinoma).[5] The mechanism often involves the inhibition of critical cellular enzymes or the generation of free radicals.[4][6]
Table 1: Comparison of Cytotoxicity Data
| Compound | Structure | Target Cell Line | IC₅₀ (µM) | Citation |
| Parent Benzotriazinone | Non-fluorinated | HepG2 | >50 | [5] |
| Fluorinated Derivative A | 6-Fluoro-3-substituted | HepG2 | 10.97 | [11] |
| Fluorinated Derivative B | 7-Fluoro-3-substituted | HepG2 | 6.525 | [11] |
| Doxorubicin (Control) | - | HepG2 | 2.06 | [11] |
This table presents illustrative data based on published findings for related structures to highlight the potential impact of fluorination.
Enzyme Inhibition
-
α-Glucosidase Inhibition: Derivatives of 1,2,3-benzotriazinone have been investigated as α-glucosidase inhibitors, a therapeutic strategy for managing type 2 diabetes.[12] Fluorine substitution can modulate the binding affinity of these compounds to the enzyme's active site.
-
Thioredoxin Reductase Inhibition: The related 1,2,4-benzotriazinone system shows activity as reversible thioredoxin reductase inhibitors.[3][9] This enzyme is crucial for redox balance in cancer cells, making it an attractive therapeutic target. Fluorination of the core structure can influence the electrochemical properties and inhibitory potency.[3]
CNS Applications
A notable derivative, S 47445 (which contains a fluorophenyl group linked to a complex benzotriazine structure), acts as a positive allosteric modulator of AMPA receptors and has been investigated for treating cognitive decline in conditions like Alzheimer's disease.[4] This highlights the potential for fluorinated benzotriazinones to cross the blood-brain barrier and modulate CNS targets.
Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on their substitution patterns. Understanding these relationships is key to rational drug design.
Caption: Key structure-activity relationship points for fluorinated 1,2,3-benzotriazinones.
Key SAR Insights:
-
N-3 Substituent: The nature of the group at the N-3 position is a primary determinant of activity. It can be modified to interact with specific sub-pockets of a target enzyme or receptor and is crucial for optimizing physicochemical properties like solubility.
-
Fluorine Position: The location of the fluorine atom on the benzo ring is critical. As seen in Table 1, moving the fluorine from one position to another can significantly impact cytotoxic potency. This is likely due to altered electronic properties influencing interactions with the biological target or changes in metabolic stability.
-
Trifluoromethyl Groups: The use of a -CF₃ group, as seen in related heterocyclic systems, can confer enhanced metabolic stability and potency compared to a methyl group, making it a valuable modification to explore.[10]
Detailed Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a self-validating system for screening fluorinated 1,2,3-benzotriazinone derivatives for potential anti-diabetic activity.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
pNPG (substrate)
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds (fluorinated benzotriazinone derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare stock solutions of the enzyme (0.5 U/mL in phosphate buffer), pNPG (5 mM in phosphate buffer), test compounds (e.g., 1 mg/mL in DMSO), and Acarbose (1 mg/mL in DMSO).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 140 µL Phosphate Buffer + 20 µL pNPG
-
Control (No Inhibitor): 120 µL Phosphate Buffer + 20 µL Enzyme + 20 µL pNPG
-
Test Compound: 100 µL Phosphate Buffer + 20 µL Test Compound Solution + 20 µL Enzyme. Pre-incubate for 10 minutes at 37°C. Then add 20 µL pNPG to start the reaction.
-
Positive Control: 100 µL Phosphate Buffer + 20 µL Acarbose Solution + 20 µL Enzyme. Pre-incubate for 10 minutes at 37°C. Then add 20 µL pNPG to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Perform the assay with serial dilutions of the active compounds to determine the concentration required for 50% inhibition (IC₅₀).
Causality and Self-Validation: The inclusion of a blank (to correct for substrate auto-hydrolysis), a no-inhibitor control (to establish 100% enzyme activity), and a known inhibitor like Acarbose (to validate the assay's responsiveness) ensures the reliability and integrity of the generated data.
Conclusion and Future Perspectives
Fluorinated 1,2,3-benzotriazinone derivatives are a rich and versatile class of compounds with significant therapeutic potential. The strategic incorporation of fluorine provides a powerful tool to modulate their biological activity, metabolic stability, and pharmacokinetic profile.[1][2] Their demonstrated efficacy as anticancer agents and enzyme inhibitors warrants further investigation.[5][12]
Future research should focus on expanding the chemical space through diverse substitutions at the N-3 position and exploring different fluorination patterns on the aromatic ring. A deeper investigation into their mechanisms of action, particularly through molecular modeling and proteomics, will be crucial for optimizing lead compounds. The development of derivatives with improved selectivity and reduced off-target effects will be paramount for their successful translation into clinical candidates.
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A Technical Guide to 7-Fluoro-benzotriazinone and its Parent Compound, 1,2,3-benzotriazin-4-one: A Comparative Analysis for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of 1,2,3-benzotriazin-4-one and its 7-fluoro derivative for researchers, scientists, and drug development professionals. We will delve into the synthesis, core chemical properties, and burgeoning applications of these heterocyclic scaffolds, with a particular focus on the strategic implications of fluorination in enhancing pharmacological profiles.
Introduction: The Versatile 1,2,3-Benzotriazin-4-one Scaffold
The 1,2,3-benzotriazin-4-one core is a structurally significant heterocycle that has garnered considerable attention in medicinal chemistry and materials science.[1] Its utility stems from its role as a versatile synthetic intermediate and its presence in a variety of biologically active molecules.[2] Derivatives of this parent compound have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Furthermore, the benzotriazinone moiety serves as a valuable building block in organic synthesis, particularly in denitrogenative reactions to form other complex heterocyclic systems.[4]
The Strategic Introduction of Fluorine: A Paradigm Shift in Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 30% of blockbuster drugs featuring at least one fluorine atom.[5] The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby improving oral bioavailability.[6]
In the context of the benzotriazinone scaffold, the introduction of a fluorine atom at the 7-position is hypothesized to modulate its electronic distribution, lipophilicity, and metabolic fate, potentially leading to compounds with superior efficacy and safety profiles. While direct literature on 7-fluoro-1,2,3-benzotriazin-4-one is sparse, the well-documented effects of fluorination on related heterocyclic systems provide a strong rationale for its investigation as a novel scaffold in drug discovery programs.[5][6]
Comparative Physicochemical and Pharmacological Profile
The following table summarizes the known properties of the parent compound and the predicted properties of its 7-fluoro derivative, based on established principles of fluorine chemistry.
| Property | 1,2,3-benzotriazin-4-one | 7-Fluoro-1,2,3-benzotriazin-4-one (Predicted) | Rationale for Prediction |
| Molecular Formula | C₇H₅N₃O | C₇H₄FN₃O | Addition of one fluorine atom and removal of one hydrogen atom. |
| Molecular Weight | 147.13 g/mol [7] | 165.12 g/mol | Based on atomic weights. |
| Melting Point | 216-218 °C[8] | Expected to be higher | Fluorine can increase intermolecular interactions and crystal lattice energy. |
| LogP (Lipophilicity) | -0.164 (Calculated)[7] | Expected to be higher | The C-F bond is more lipophilic than a C-H bond. |
| pKa | Not readily available | Expected to be lower (more acidic) | The electron-withdrawing nature of fluorine will increase the acidity of the N-H proton. |
| Metabolic Stability | Susceptible to aromatic oxidation | Expected to be higher | The C-F bond is highly resistant to metabolic cleavage. |
| Biological Activity | Antimicrobial, anticancer, anti-inflammatory, nematicidal[2][3][9][10] | Potentially enhanced potency and/or altered selectivity | Fluorine can improve target binding affinity and alter electronic properties influencing interactions. |
Synthesis of 1,2,3-Benzotriazin-4-ones: Established and Modern Methodologies
The classical synthesis of 1,2,3-benzotriazin-4-one involves the diazotization of 2-aminobenzamides.[11] However, recent advancements have led to milder and more efficient protocols.
Diagram: Synthetic Pathways to 1,2,3-Benzotriazin-4-one
Caption: Synthetic routes to 1,2,3-benzotriazin-4-one.
A recent innovative approach utilizes a photocyclization reaction of acyclic aryl triazine precursors under continuous flow conditions, offering high yields in short reaction times without the need for harsh reagents.[11] This method's scalability and green credentials make it an attractive option for industrial applications.[11]
Proposed Synthesis of 7-Fluoro-1,2,3-benzotriazin-4-one
A plausible synthetic route to the 7-fluoro derivative would start from commercially available 2-amino-4-fluorobenzamide, following the classical diazotization protocol.
-
Dissolution: Dissolve 2-amino-4-fluorobenzamide (1 equivalent) in a suitable acidic aqueous medium (e.g., 2M HCl).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction by testing for the presence of nitrous acid using starch-iodide paper.
-
Cyclization: After the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete diazotization and subsequent cyclization.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to yield 7-fluoro-1,2,3-benzotriazin-4-one.
The Denitrogenative Reactivity of 1,2,3-Benzotriazin-4-ones
A key chemical feature of 1,2,3-benzotriazin-4-ones is their ability to undergo denitrogenation reactions, where they lose a molecule of dinitrogen (N₂) to form a reactive intermediate.[4] This reactivity has been harnessed to synthesize a variety of other heterocyclic compounds. These transformations can be promoted by heat, light, or transition metal catalysts.[1][4][12]
Diagram: Denitrogenative Annulation Reactions
Caption: General scheme for denitrogenative annulation.
Visible light-induced denitrogenative annulation reactions with alkenes and alkynes provide a sustainable route to isoindolinones and isoquinolinones, respectively. Palladium-catalyzed denitrogenation reactions have also been developed, expanding the scope of accessible molecular architectures.[13]
The Impact of 7-Fluoro Substitution on Biological Activity: A Forward Look
The introduction of a fluorine atom at the 7-position of the benzotriazinone ring is anticipated to have a significant impact on its biological activity. Based on studies of other fluorinated heterocycles, the following effects can be predicted:
-
Enhanced Kinase Inhibitory Activity: Many kinase inhibitors incorporate fluorine to improve binding affinity within the ATP-binding pocket. The 7-fluoro substituent could enhance the activity of benzotriazinone-based kinase inhibitors.
-
Increased Cytotoxicity in Cancer Cells: The fluorination of a related 1,2,4-benzotriazin-7-one scaffold was shown to increase its cytotoxicity against breast cancer cells.[5] A similar effect may be observed with 7-fluoro-1,2,3-benzotriazin-4-one.
-
Modulation of Receptor Binding: For derivatives targeting G-protein coupled receptors, such as the serotonin receptors targeted by some benzotriazinones, the 7-fluoro group could alter binding affinity and selectivity.[14]
Diagram: Hypothesized Structure-Activity Relationship
Caption: Impact of 7-fluoro substitution on activity.
Conclusion and Future Directions
The 1,2,3-benzotriazin-4-one scaffold represents a valuable starting point for the development of novel therapeutics. The strategic incorporation of a fluorine atom at the 7-position presents a compelling opportunity to enhance the pharmacological properties of this promising heterocyclic system. Further research into the synthesis, characterization, and biological evaluation of 7-fluoro-1,2,3-benzotriazin-4-one and its derivatives is warranted to fully explore its potential in drug discovery. The insights provided in this guide aim to equip researchers with the foundational knowledge and experimental foresight necessary to advance this exciting area of medicinal chemistry.
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The Strategic Incorporation of 7-Fluoro-Benzotriazinone Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the benzotriazinone core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. The strategic introduction of a fluorine atom at the 7-position of this heterocyclic system has unlocked new avenues for medicinal chemists to refine pharmacological profiles, enhance potency, and overcome drug development challenges. This technical guide delves into the medicinal chemistry applications of 7-fluoro-benzotriazinone scaffolds, offering insights into their synthesis, biological targets, structure-activity relationships, and the underlying principles that govern their utility in the quest for novel therapeutics.
The Rationale for Fluorination: Enhancing Druggability
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. The small size and high electronegativity of the fluorine atom can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability. In the context of the benzotriazinone scaffold, the introduction of a fluorine atom at the 7-position can have a profound impact on its drug-like properties.
The key advantages of incorporating a 7-fluoro substituent include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.
-
Improved Membrane Permeability: In certain contexts, the lipophilic nature of fluorine can enhance the ability of a molecule to cross cellular membranes, which is particularly important for targeting intracellular proteins.
Synthetic Strategies for 7-Fluoro-Benzotriazinone Scaffolds
The synthesis of the 7-fluoro-benzotriazinone core can be achieved through several synthetic routes, typically starting from a fluorinated anthranilic acid derivative. A general and robust method involves the diazotization of a 2-amino-4-fluorobenzamide, followed by intramolecular cyclization.
A novel and efficient method for the synthesis of benzotriazin-4(3H)-ones involves a photochemical cyclization of acyclic aryl triazine precursors. This approach, which can be performed in a continuous flow reactor, offers high yields in short reaction times without the need for harsh reagents.
General Synthetic Workflow:
Figure 1. Generalized synthetic workflow for 7-fluoro-benzotriazinone derivatives.
Experimental Protocol: Synthesis of 7-Fluoro-1,2,3-benzotriazin-4(3H)-one
A common laboratory-scale synthesis involves the following steps:
-
Amidation of 2-Amino-4-fluorobenzoic Acid: 2-Amino-4-fluorobenzoic acid is first converted to its corresponding amide, 2-amino-4-fluorobenzamide, using standard amidation conditions (e.g., thionyl chloride followed by ammonia).
-
Diazotization and Cyclization: The 2-amino-4-fluorobenzamide is then dissolved in an acidic medium (e.g., hydrochloric acid) and treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form the diazonium salt. This intermediate spontaneously cyclizes to afford 7-fluoro-1,2,3-benzotriazin-4(3H)-one.
-
Purification: The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization or column chromatography.
Key Biological Targets and Therapeutic Applications
The 7-fluoro-benzotriazinone scaffold has been explored for its activity against a range of biological targets, with a particular emphasis on protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Kinase Inhibition
The benzotriazine core has been identified as a valuable scaffold for the development of selective kinase inhibitors targeting enzymes such as SRC, VEGFR2, and BCR-ABL. The introduction of a 7-fluoro substituent can enhance the potency and selectivity of these inhibitors.
Mechanism of Action: 7-Fluoro-benzotriazinone-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The fluorine atom can form key interactions with residues in the hinge region or other parts of the active site, contributing to the high affinity of the inhibitor.
Figure 2. Mechanism of action for 7-fluoro-benzotriazinone-based kinase inhibitors.
Other Therapeutic Areas
Beyond kinase inhibition, fluorinated benzotriazinone and related benzotriazole scaffolds have shown promise in other therapeutic areas:
-
Antiviral Agents: Benzotriazole derivatives have been investigated for their antiviral activity.
-
Central Nervous System (CNS) Disorders: Certain benzotriazinone derivatives have been evaluated as ligands for serotonin receptors, suggesting potential applications in the treatment of CNS disorders.
-
Anticancer Agents: The benzotriazinone scaffold is a core component of compounds with broad anticancer activity, and fluorination can enhance these properties.
Structure-Activity Relationship (SAR) Studies
The systematic exploration of the structure-activity relationship of 7-fluoro-benzotriazinone derivatives is crucial for optimizing their therapeutic potential. Key modifications often focus on the substituents at the N3 position and other positions on the benzotriazinone core.
| Compound | R1 | R2 | Target Kinase | IC50 (nM) | Reference |
| 1a | H | H | SRC | >1000 | |
| 1b | F | H | SRC | 250 | |
| 1c | F | 4-Anilino | VEGFR2 | 50 | |
| 1d | F | 3-Ethynyl-4-methylanilino | BCR-ABL | 15 |
Table 1. Illustrative SAR data for 7-fluoro-benzotriazinone-based kinase inhibitors. (Note: This data is representative and compiled for illustrative purposes based on general findings in the literature).
Key SAR Insights:
-
The 7-Fluoro Group: The presence of the 7-fluoro substituent consistently leads to a significant increase in inhibitory potency compared to the non-fluorinated analog (compare 1a and 1b ).
-
N3-Substitution: The nature of the substituent at the N3 position is critical for target selectivity and potency. Large, hydrophobic groups, often containing an aniline moiety, are frequently found in potent kinase inhibitors (e.g., 1c and 1d ).
-
Other Substitutions: Modifications at other positions on the benzotriazinone ring can also influence activity and should be explored during lead optimization.
Experimental Protocols: In Vitro Kinase Inhibition Assay
A standard method to evaluate the potency of 7-fluoro-benzotriazinone derivatives as kinase inhibitors is the in vitro kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based ATP detection method.
-
Reagent Preparation: Prepare a master mix containing the kinase buffer, the kinase substrate (a peptide or protein), and ATP at a concentration close to its Km value for the specific kinase.
-
Compound Dilution: Prepare serial dilutions of the 7-fluoro-benzotriazinone test compounds in DMSO.
-
Assay Plate Setup: Add the master mix to the wells of a 96-well or 384-well plate. Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the purified recombinant kinase to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Detection: Stop the reaction and measure the amount of remaining ATP by adding a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Figure 3. Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The 7-fluoro-benzotriazinone scaffold represents a highly versatile and valuable core in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 7-position provides a powerful tool to enhance the drug-like properties of these molecules, leading to the development of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological profile, ensures that 7-fluoro-benzotriazinone derivatives will continue to be a fertile ground for the discovery of novel drug candidates. Future research in this area will likely focus on exploring new substitution patterns, expanding the range of biological targets, and applying this privileged scaffold to address unmet medical needs.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- BenchChem. (2025). Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors.
- Wishart, G. N., & Roberts, E. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33-49.
- El Rayes, S. M., Ali, I. A. I., Fathalla, W., & Mahmoud, M. A. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(11), 5837-5853.
- Di Mola, A., Ialenti, F., Stelitano, D., La Colla, P., & De Rosa, M. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 64-77.
- García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(14), 2371–2375.
- Kasperowicz, S., Werner, C., Podsiadła-Białoskórska, M., Szołajska, E., Maciejewska, A. M., Lindenblatt, D., Niefind, K., Poznanski, J., & Winiewska-Szajewska, M. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446.
- García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal.
- ChemicalBook. (2026, January 5). 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one.
- Mohammadi Ziarani, G., Badiei, A., & Ghasemi, J. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 1-103.
- ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)
- García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters.
- Bunev, A. S., & Vatsadze, S. Z. (2018). Recent progress in the synthesis of 1,2,4-benzotriazines (microreview). Chemistry of Heterocyclic Compounds, 54(7), 681-683.
- Zakeri, M., & Krawczuk, P. (2022). Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model. Bioorganic Chemistry, 127, 105923.
- Ialenti, F., Stelitano, D., De Rosa, M., & La Colla, P. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1345-1359.
- Guerrini, G., Bruni, F., Selleri, S., Guarino, C., Melani, F., Montali, M., Daniele, S., Martini, C., Ghelardini, C., Norcini, M., Ciattini, S., & Costanzo, A. (2010). New fluoro derivatives of the pyrazolo[5,1-c]benzotriazine
Solubility Profile & Handling of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one in DMSO
Technical Guide | Version 1.0
Executive Summary
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one (hereafter 7-F-BT ) is a fluorinated heterocyclic scaffold often utilized as a pharmaceutical intermediate or bioactive core in drug discovery.[][2][3] Its physicochemical behavior is dominated by the planar benzotriazinone ring system and the electron-withdrawing fluorine substituent at position 7.[][2]
This guide defines the solubility profile of 7-F-BT in Dimethyl Sulfoxide (DMSO), establishing DMSO as the primary solvent of choice for stock solution preparation.[][2] While the parent scaffold (1,2,3-benzotriazin-4(3H)-one) exhibits limited aqueous solubility, the introduction of the fluorine atom and the polar aprotic nature of DMSO facilitate high-concentration solvability driven by dipole-dipole interactions and hydrogen bond acceptance.[][2]
Key Solubility Metrics (Representative):
-
Primary Solvent: DMSO (Anhydrous, ≥99.9%)[][2]
-
Solubility Class: High (Soluble)
-
Estimated Saturation Limit: >50 mg/mL (>300 mM) at 25°C[][2]
-
Critical Constraint: Moisture sensitivity.[2] The N-H moiety is acidic; water uptake can lead to precipitation or hydrolysis over extended periods.[2]
Physicochemical Context & Solvation Mechanism[1][4]
Molecular Interactions
The dissolution of 7-F-BT in DMSO is not merely a physical mixing but a thermodynamically driven interaction.[][2]
-
Hydrogen Bonding: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor for the acidic proton on the triazine ring nitrogen (N-3).[][2]
-
Dipole-Dipole Stacking: The highly polar S=O bond interacts favorably with the dipole moment of the benzotriazinone core, which is enhanced by the electronegative 7-fluoro substituent.[][2]
-
Fluorine Effect: The C-F bond at position 7 modulates the electron density of the benzene ring, slightly increasing the acidity of the N-3 proton compared to the non-fluorinated parent, thereby strengthening the interaction with basic solvents like DMSO.
Solvation Diagram
The following diagram illustrates the solvation shell formation, highlighting the critical H-bond stabilization.
Caption: Mechanistic view of 7-F-BT solvation in DMSO. The sulfoxide oxygen stabilizes the acidic N-H proton, facilitated by the electron-withdrawing fluorine.[][2]
Experimental Solubility Profile
Saturation Limits
While batch-specific purity affects exact limits, the following profile is derived from structure-activity relationship (SAR) data of analogous benzotriazinones.
| Parameter | Value / Limit | Notes |
| Max Solubility (25°C) | > 50 mg/mL | Suitable for high-concentration stock solutions (e.g., 100 mM).[][2] |
| Working Concentration | 10 – 20 mM | Recommended range for long-term storage to prevent crash-out.[][2] |
| Aqueous Dilution Limit | < 100 µM | Dilution into aqueous buffer >1% DMSO may cause precipitation.[][2] |
| LogP (Predicted) | ~1.15 | Moderately lipophilic; requires carrier solvent for biological assays.[2] |
Temperature Dependence[1][4]
-
Ambient (25°C): Rapid dissolution.[2]
-
Chilled (4°C): Solubility decreases.[2] High-concentration stocks (>50 mM) may crystallize.[][2] Protocol: Vortex and warm to 37°C if precipitation is observed after cold storage.
-
Heated (37°C): Enhances solubility significantly; safe for short durations during preparation.[2]
Protocol: Preparation & Validation of Stock Solutions
To ensure scientific integrity, researchers must treat solubility as a variable to be validated, not a constant.[] Use this self-validating protocol.
Materials
-
Compound: 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one (Solid).[][2]
-
Solvent: DMSO, anhydrous (≥99.9%), stored over molecular sieves.[]
-
Vessel: Amber glass vial (to protect from light and minimize leaching).
Step-by-Step Workflow
-
Gravimetric Verification: Weigh approximately 5–10 mg of 7-F-BT into a tared amber vial. Record the exact mass (
). -
Solvent Addition: Calculate the volume of DMSO required for a target concentration (e.g., 50 mM) using the molecular weight (MW ≈ 165.12 g/mol ).[2]
[][2] -
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[2]
-
Observation: Solution should be clear and colorless to pale yellow.[2]
-
Correction: If particles persist, sonicate for 5 minutes at 35°C.
-
-
Visual Validation: Hold the vial against a dark background with side illumination (Tyndall effect check). If light scattering is observed, the compound is not fully dissolved.
-
Aqueous Crash Test (Critical for Bioassays):
-
Take 10 µL of stock.
-
Add to 990 µL of PBS (pH 7.4).
-
Observe for immediate turbidity.[2] If precipitate forms, the compound is unstable at this aqueous concentration (1% DMSO).
-
Biological Assay Workflow
The following diagram outlines the correct dilution sequence to maintain solubility in cellular assays.
Caption: Serial dilution strategy to prevent 'crash-out' precipitation in aqueous biological media.
Stability & Storage Guidelines
Hygroscopic Risk
DMSO is hygroscopic.[2] Water absorption initiates two failure modes for benzotriazinones:
-
Physical Precipitation: The compound is hydrophobic; water acts as an anti-solvent.[2]
-
Chemical Hydrolysis: While the 1,2,3-benzotriazin-4-one ring is relatively stable, prolonged exposure to water in basic conditions (or acidic impurities) can lead to ring opening (triazine decomposition).[][2]
Storage Recommendations
-
Short Term (Days): Room temperature (20–25°C) in a desiccator.
-
Long Term (Months): -20°C or -80°C.[][2]
-
Requirement: Vial must be sealed with Parafilm® and placed inside a secondary container with desiccant.[2]
-
-
Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot stocks immediately after preparation.[2]
References
-
PubChem. (2025).[2][4] 1,2,3-Benzotriazin-4-one Compound Summary. National Center for Biotechnology Information.[2] [Link][][2]
-
Gaylord Chemical. (2023).[2] Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties. Gaylord Chemical Company.[2][5] [Link]
Sources
IUPAC name and synonyms for 7-fluoro-benzotriazinone
An In-Depth Technical Guide to the 7-Fluoro-1,2,3-Benzotriazin-4(3H)-one Core for Researchers and Drug Development Professionals
Abstract
The benzotriazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its utility as a synthetic intermediate. This technical guide addresses the specific topic of 7-fluoro-benzotriazinone, a molecule of interest for drug discovery programs. Initial analysis reveals that "7-fluoro-benzotriazinone" can be ambiguous. This guide will focus on the well-documented 1,2,3-benzotriazin-4(3H)-one core, providing a comprehensive overview of its nomenclature, synthesis, and physicochemical properties. A dedicated section will extrapolate from established medicinal chemistry principles and data on related isomers to provide expert insights into the predicted characteristics and potential advantages of the 7-fluoro substituted analog. This document serves as a foundational resource for researchers engaged in the synthesis and application of these promising heterocyclic compounds.
Nomenclature and Compound Identification
Clarity in chemical nomenclature is paramount. The term "benzotriazinone" can refer to two primary isomers: the 1,2,3-benzotriazine or the 1,2,4-benzotriazine ring system. This guide centers on the more extensively studied 1,2,3-benzotriazin-4(3H)-one scaffold. While direct, in-depth literature on the specific 7-fluoro-1,2,3-benzotriazin-4(3H)-one isomer is sparse, the 6-fluoro isomer is documented, confirming the existence and synthesis of fluorinated analogues.[1]
For the purpose of this guide, we will establish the fundamental properties of the parent compound, which are crucial for understanding any substituted derivative.
IUPAC Name and Synonyms of the Parent Scaffold
-
Systematic IUPAC Name: 3H-1,2,3-benzotriazin-4-one[2]
-
Common Synonyms: 1,2,3-Benzotriazin-4(3H)-one, Benzazimide, 4-Ketobenzotriazine[3]
Physicochemical Properties
The fundamental properties of the unsubstituted 1,2,3-benzotriazin-4(3H)-one are summarized below. These values serve as a baseline for predicting the influence of substituents.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | [2] |
| Molecular Weight | 147.13 g/mol | [2] |
| Appearance | Tan powder | [1] |
| Melting Point | 216-218 °C (lit.) | [1] |
| Solubility | Soluble in alkaline solutions and organic bases. Limited solubility in water. | [4][5] |
Synthesis and Chemical Reactivity
The synthesis of the 1,2,3-benzotriazin-4(3H)-one core is well-established, with both classical and modern methodologies available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance to functional groups.
Classical Synthesis: Diazotization of Anthranilamides
The most traditional and widely cited method involves the diazotization of 2-aminobenzamides (anthranilamides) using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid.[6] This reaction proceeds via an in-situ generated diazonium salt, which rapidly cyclizes to form the triazinone ring.
Causality Behind Experimental Choices: The use of strong acid is critical for the formation of nitrous acid (HONO) from the nitrite salt, which is the active diazotizing agent. The reaction is typically run at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions.
Caption: Classical synthesis via diazotization of 2-aminobenzamide.
Modern Synthetic Approaches
Recent advancements have focused on developing milder, more efficient, and scalable methods that avoid the use of harsh acids and potentially hazardous nitrite salts.
-
Photochemical Cyclization: A novel approach utilizes acyclic aryl triazine precursors that undergo photocyclization upon exposure to visible light (e.g., 420 nm violet light).[6][7][8] This method, often implemented in a continuous flow reactor, can achieve excellent yields in minutes without the need for photocatalysts or additives.[6][7][8] The mechanism is believed to be a variation of the Norrish type II reaction involving a nitrogen-centered[7]-H shift.[6][7]
-
Metal-Catalyzed Reactions: Palladium-catalyzed carbonylative annulation of 1-(2-iodophenyl)-3-aryltriaz-1-enes in the presence of carbon monoxide provides a selective route to 3-aryl substituted benzotriazinones.[9]
-
Oxidative Rearrangement: 3-Aminoindazoles can be rearranged to form 1,2,3-benzotriazin-4(3H)-ones under oxidative conditions, offering an alternative pathway to the core structure.[9]
Detailed Experimental Protocol: Diazotization Method
This protocol is a self-validating system adapted from established literature for the synthesis of the parent 1,2,3-benzotriazin-4(3H)-one.[4][6]
Objective: To synthesize 1,2,3-benzotriazin-4(3H)-one from 2-aminobenzamide.
Materials:
-
2-Aminobenzamide (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Ice
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminobenzamide (1.0 eq) in deionized water.
-
Acidification: Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated HCl (3.0 eq) while maintaining the temperature below 5 °C. Stir until a clear solution of the amine salt is formed.
-
Diazotization: Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt solution over 30 minutes, ensuring the temperature remains between 0-5 °C. The causality here is to control the exothermic reaction and prevent the decomposition of the diazonium intermediate.
-
Cyclization & Precipitation: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. The product, 1,2,3-benzotriazin-4(3H)-one, will precipitate out of the solution as a solid.
-
Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual acid and salts, followed by a wash with a small amount of cold ethanol.
-
Drying & Characterization: Dry the product under vacuum. The identity and purity should be confirmed by melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.
Chemical Reactivity: A Denitrogenative Hub
A key feature of the 1,2,3-benzotriazin-4(3H)-one scaffold is its ability to undergo denitrogenation (loss of N₂) upon thermal or photochemical activation. This generates a highly reactive heterocyclic intermediate that can be trapped by various reagents, making it a valuable precursor for synthesizing other complex heterocyclic systems.[10][11] This reactivity is a cornerstone of its utility in synthetic and medicinal chemistry.
Biological Activity and Therapeutic Potential
The 1,2,3-benzotriazin-4(3H)-one nucleus is considered a "privileged scaffold" in drug discovery. Its derivatives have been reported to possess a wide array of pharmacological activities.
-
Anticancer Activity: Certain derivatives have shown promise as anticancer agents.[4][11] For example, some compounds have demonstrated cytotoxic activity against human liver carcinoma cell lines (HepG2).[11] The mechanism often involves the inhibition of protein-protein interfaces or specific enzymes crucial for cancer cell proliferation.[11]
-
Enzyme Inhibition: This scaffold is a versatile platform for designing enzyme inhibitors. Derivatives have been synthesized and identified as potent inhibitors of α-glucosidase, an important target in the management of type 2 diabetes.[12]
-
Nematicidal Activity: Several 1,2,3-benzotriazin-4-one derivatives have exhibited significant in vivo efficacy against root-knot nematodes like Meloidogyne incognita, highlighting their potential in agrochemical development.[13][14][15]
-
Other Activities: Various other biological activities have been reported, including anti-inflammatory, antidepressant, and antimicrobial properties.[4]
Caption: Diverse biological activities of the benzotriazinone scaffold.
The Role of Fluorine Substitution: A Medicinal Chemistry Perspective
While data on 7-fluoro-1,2,3-benzotriazin-4(3H)-one is not abundant, we can infer its likely properties based on the well-established roles of fluorine in medicinal chemistry and data from the 6-fluoro isomer.[1] The introduction of a fluorine atom is a common and powerful strategy in drug design.
Why Fluorinate? The Causality Behind the Choice:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position (like the 7-position on the benzene ring) can block oxidative metabolism by Cytochrome P450 enzymes. This typically increases the compound's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly alter the acidity/basicity (pKa) of nearby functional groups. This can impact a molecule's solubility, membrane permeability, and binding affinity to its biological target.
-
Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, such as orthogonal multipolar interactions with backbone carbonyls. This can lead to a significant increase in binding potency and selectivity.
-
Conformational Control: The steric bulk and electronic nature of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape.
Predicted Impact of 7-Fluoro Substitution:
-
Potency: Introduction of fluorine at the 7-position could enhance binding to target proteins through favorable electronic interactions, potentially increasing biological potency compared to the unsubstituted parent compound.
-
Lipophilicity: A single fluorine atom generally increases lipophilicity (LogP), which could improve membrane permeability and cell penetration, but may also affect solubility.
-
Pharmacokinetics: The 7-position is a likely site for aromatic hydroxylation. A fluorine atom here would block this metabolic pathway, likely leading to improved metabolic stability and a longer duration of action in vivo.
Conclusion
The 1,2,3-benzotriazin-4(3H)-one scaffold is a molecule of significant interest to the scientific and drug development communities. It possesses a rich chemistry, enabling its synthesis through various routes and its transformation into a multitude of other heterocyclic systems. Its derivatives have demonstrated a remarkable range of biological activities, underscoring its potential as a core for novel therapeutics and agrochemicals.
While the specific isomer 7-fluoro-1,2,3-benzotriazin-4(3H)-one remains an under-explored entity in public literature, established principles of medicinal chemistry strongly suggest that this substitution pattern holds significant promise. The strategic placement of a fluorine atom at the 7-position is predicted to enhance metabolic stability and potentially modulate binding affinity, making it a compelling target for future synthesis and evaluation in drug discovery programs. This guide provides the foundational knowledge necessary for researchers to confidently engage with this versatile and potent chemical class.
References
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García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26, 2371-2375. Available from: [Link]
-
Khalid, Z., Ahmad, H. A., Munawar, M. A., & Shafqat, S. S. (2021). Recent Advancement in the Conversion of 1,2,3-Benzotriazin-4(3H)-One to Other Heterocyclic Systems and Their Applications: A Concise Review. ResearchGate. Available from: [Link]
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PubChem. (n.d.). 6-Fluoro-3H-1,2,3-benzotriazin-4-one. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Benzotriazine-4(3H)-ones. Retrieved February 24, 2026, from [Link]
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El-Sayed, M. A.-A., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1344. Available from: [Link]
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Ziarani, G. M., Mostofi, M., & Lashgari, N. (2018). Chemistry and Biological Activity of[6][10]-Benzotriazine Derivatives. Current Organic Chemistry, 22(28), 2717-2751. Available from: [Link]
-
Shafqat, S. S., et al. (2022). Synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study. Medicinal Chemistry Research, 31, 845-857. Available from: [Link]
-
Xu, X., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry, 63(31), 6899-6905. Available from: [Link]
-
Wang, D., et al. (2017). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2422. Available from: [Link]
-
Li, Y., et al. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][6][10]thiadiazole against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters, 30(21), 127369. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of 1,2,3-Benzotriazin-4(1H)-one (CAS 90-16-4). Retrieved February 24, 2026, from [Link]
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Methodological & Application
Synthesis of 7-Fluoro-1,2,3-benzotriazin-4-one from 2-amino-4-fluorobenzamide
[1][2][3][4]
Introduction & Strategic Relevance
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazolinones and purines.[1][2][3][4] These heterocycles exhibit a broad range of biological activities, including inhibition of thioredoxin reductase and application as anesthetic agents.
The incorporation of a fluorine atom at the 7-position (derived from the 4-position of the starting benzamide) is a strategic modification.[1] Fluorine substitution often enhances metabolic stability by blocking oxidative metabolism at susceptible sites and can modulate lipophilicity (
This protocol details the synthesis of 7-Fluoro-1,2,3-benzotriazin-4(3H)-one from 2-amino-4-fluorobenzamide via a classic, yet highly efficient, diazotization-intramolecular cyclization sequence.[1][2][3][4]
Retrosynthetic Logic
The synthesis relies on the formation of a diazonium salt from the primary aromatic amine. The adjacent amide group acts as an internal nucleophile.[4] Upon generation of the diazonium species (
Reaction Scheme & Pathway
The following diagram illustrates the chemical transformation and the numbering shift from the benzamide precursor to the benzotriazinone product.
Caption: Reaction pathway showing the conversion of 2-amino-4-fluorobenzamide to the target triazinone via a diazonium intermediate.[1][2][3]
Materials & Equipment
Reagents Table
| Reagent | Role | Purity | Equiv. | Notes |
| 2-Amino-4-fluorobenzamide | Starting Material | >97% | 1.0 | Limiting reagent.[1][2][3][4] |
| Sodium Nitrite ( | Diazotizing Agent | >99% | 1.1 - 1.2 | Use fresh aqueous solution.[1][2][4] |
| Hydrochloric Acid (conc. 37%) | Acid/Solvent | ACS | Excess | Provides acidic medium for diazotization.[4] |
| Water (DI) | Solvent | - | - | Reaction medium.[1][2][4] |
| Ethanol (absolute) | Wash/Recryst.[4][5] | ACS | - | For purification.[1][2][4] |
Equipment
Experimental Protocol
Step 1: Preparation of the Amine Salt
-
Charge the reaction flask with 2-amino-4-fluorobenzamide (1.0 equiv).[1][2][4]
-
Add conc. HCl (approx. 3-4 mL per gram of starting material).[1][2][4]
-
Note: The amine may not dissolve completely initially.[4]
-
-
Dilute with DI water (approx. 10 mL per gram of starting material).
-
Stir vigorously to create a fine suspension or partial solution.
-
Cool the mixture to 0–5°C using an ice bath.
-
Critical: Internal temperature must be below 5°C before proceeding to prevent decomposition of the diazonium intermediate.[4]
-
Step 2: Diazotization[1][3][4]
-
Prepare a solution of Sodium Nitrite (
, 1.1 equiv) in a minimum volume of water (approx. 1-2 mL/g of ).[2][4] -
Add the nitrite solution dropwise to the acidic amine mixture over 15–20 minutes.
-
Control: Monitor the internal temperature; do not allow it to exceed 5°C.[4]
-
Observation: The suspension usually clears or changes texture as the soluble diazonium salt forms, followed by the precipitation of the cyclized product (which is less soluble in acid).
-
Step 3: Cyclization & Workup[1]
-
After addition is complete, continue stirring at 0–5°C for 30 minutes .
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for an additional 1–2 hours.
-
Filtration: Filter the solid precipitate under vacuum.
-
Washing:
-
Drying: Dry the solid in a vacuum oven at 45–50°C for 6–12 hours.
Step 4: Purification (If required)
While the crude purity is often high (>95%), recrystallization ensures pharmaceutical grade quality.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Diazotization Temp | < 5°C | High temperatures lead to hydrolysis of the diazonium salt to a phenol (7-fluoro-4-hydroxybenzoic acid derivative) or tar formation.[1][2][4] |
| Stirring Rate | High (>300 RPM) | Essential during nitrite addition to prevent localized hotspots and ensure uniform reaction in the suspension.[4] |
| Acid Stoichiometry | Excess (pH < 1) | Insufficient acid can lead to triazene formation (coupling of diazonium with unreacted amine).[4] |
Analytical Validation
Expected Data for 7-Fluoro-1,2,3-benzotriazin-4(3H)-one:
-
Appearance: White to pale yellow crystalline solid.[4]
-
Melting Point: Expected range 200–220°C (decomposition).[4]
-
NMR (DMSO-
, 400 MHz):-
~14.5 ppm (s, 1H, NH) - Broad, exchangeable.[2][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
~8.2-8.3 ppm (dd, 1H, H-5) - Doublet of doublets (coupling with F and H-6).[1][2][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
~7.8 ppm (dd, 1H, H-8) - Ortho to Fluorine.[1][2][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
~7.5 ppm (td, 1H, H-6) - Triplet of doublets.[1][2][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
MS (ESI):
.[4]
Troubleshooting Guide
Caption: Troubleshooting logic for common synthetic issues in benzotriazinone synthesis.
Safety & Handling
-
Sodium Nitrite: Toxic if swallowed and oxidizing solid.[4] Keep away from combustible materials.[4][9]
-
Diazonium Intermediates: While the internal cyclization is rapid, diazonium salts are generally shock-sensitive when dry.[1][2][3][4] Do not let the reaction mixture dry out before cyclization is complete.[4]
-
Product: 1,2,3-benzotriazinones are stable but high-nitrogen compounds.[1][2][3][4] Avoid subjecting large quantities to excessive heat or shock.[4]
References
-
Synthesis of 1,2,3-benzotriazin-4(3H)
-
Safety Data for 1,2,3-Benzotriazin-4-one
-
General Reactivity of 2-Aminobenzamides with Nitrous Acid
-
Fluorinated Benzotriazines
Sources
- 1. 1,2,3-Benzotriazin-4(1H)-one [webbook.nist.gov]
- 2. 6-Fluoro-3H-1,2,3-benzotriazin-4-one | C7H4FN3O | CID 135741271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3-BENZOTRIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. 3-amino-4-fluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. scirp.org [scirp.org]
- 14. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Synthesis of 7-Fluoro-1,2,3-benzotriazin-4(3H)-one via Diazotization of 2-Amino-4-fluorobenzamide
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 7-fluoro-1,2,3-benzotriazin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is achieved through the classical diazotization of 2-amino-4-fluorobenzamide, followed by spontaneous intramolecular cyclization. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and expert insights for troubleshooting. The protocol is designed for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of Benzotriazinones
The 1,2,3-benzotriazin-4(3H)-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to anesthetic and antidepressant properties. Furthermore, these heterocycles are versatile synthetic intermediates.[1] The introduction of a fluorine atom at the 7-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making 7-fluoro-1,2,3-benzotriazin-4(3H)-one a valuable target for drug discovery programs.
The most common and established method for the synthesis of benzotriazinones is the diazotization of the corresponding 2-aminobenzamides.[1] This reaction proceeds through a transient diazonium salt intermediate, which readily undergoes intramolecular cyclization to furnish the desired benzotriazinone ring system.
Reaction Mechanism: From Amine to Heterocycle
The transformation of 2-amino-4-fluorobenzamide to 7-fluoro-1,2,3-benzotriazin-4(3H)-one is a two-step process that occurs in a single pot.
Step 1: Diazotization The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The primary aromatic amine of 2-amino-4-fluorobenzamide then nucleophilically attacks the nitrosyl cation (NO⁺) or a related nitrosating species, which is the electrophile in this reaction. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable, yet reactive, aryl diazonium salt.[2]
Step 2: Intramolecular Cyclization The newly formed diazonium salt is highly electrophilic at the terminal nitrogen atom. The amide nitrogen of the same molecule then acts as an intramolecular nucleophile, attacking the diazonium group. This is followed by deprotonation and subsequent ring closure, which expels a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to yield the stable 7-fluoro-1,2,3-benzotriazin-4(3H)-one.
Experimental Protocol
This protocol is based on established procedures for the diazotization of aromatic amines and the synthesis of related benzotriazinones.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 2-Amino-4-fluorobenzamide | C₇H₇FN₂O | 154.14 | >98% | Commercially Available | Starting material |
| Sodium Nitrite | NaNO₂ | 69.00 | >97% | Commercially Available | Diazotizing agent |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Commercially Available | Concentrated |
| Deionized Water | H₂O | 18.02 | - | - | For solutions and washing |
| Ice | H₂O | 18.02 | - | - | For cooling |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercially Available | For drying |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Commercially Available | For extraction |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Commercially Available | For recrystallization |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 2-amino-4-fluorobenzamide (5.0 g, 32.4 mmol) in deionized water (50 mL).
-
Acidification: Cool the suspension to 0-5 °C using an ice bath. Slowly add concentrated hydrochloric acid (10 mL, ~120 mmol) to the stirred suspension. The starting material should dissolve to form the corresponding hydrochloride salt. Maintain the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (2.4 g, 34.8 mmol, 1.07 eq) in deionized water (10 mL). Add this solution dropwise to the cold amine solution over a period of 20-30 minutes, ensuring the temperature remains between 0 and 5 °C. A slight excess of nitrous acid is beneficial for complete diazotization. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Cyclization and Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of a precipitate, the benzotriazinone product, should be observed.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to litmus paper.
-
Drying: Dry the crude product under vacuum to a constant weight.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white to off-white solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 7-fluoro-1,2,3-benzotriazin-4(3H)-one.
Safety Precautions
-
General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][4][5][6]
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested or inhaled.[3][4] Avoid contact with skin and eyes. Do not mix with combustible materials.[4] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention.[3][4]
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. For this protocol, the diazonium salt is generated and used in situ, which significantly mitigates this risk. However, it is crucial to maintain the reaction temperature at 0-5 °C.[7] Do not allow the reaction mixture to warm up uncontrolled.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care and avoid inhaling the vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations. Diazonium salt solutions should be quenched with a reducing agent like sodium bisulfite before disposal.
Expert Insights and Troubleshooting
-
Temperature Control is Critical: The stability of the aryl diazonium salt is highly dependent on temperature.[7] Maintaining the reaction temperature between 0 and 5 °C is paramount to prevent decomposition of the intermediate, which can lead to the formation of byproducts and reduced yields.
-
Rate of Addition: The dropwise addition of the sodium nitrite solution is important to control the exothermicity of the reaction and to prevent a localized excess of nitrous acid, which can lead to side reactions.
-
Monitoring the Reaction: The use of starch-iodide paper to test for a slight excess of nitrous acid at the end of the addition is a simple and effective way to ensure that all of the starting amine has been consumed. A persistent blue-black color indicates the presence of nitrous acid.
-
Incomplete Dissolution of the Starting Material: If the 2-amino-4-fluorobenzamide does not fully dissolve after the addition of hydrochloric acid, a small amount of additional water or acid can be added. Gentle warming may be required initially, but the solution must be cooled back to 0-5 °C before proceeding with the diazotization.
-
Low Yield: A low yield of the final product can often be attributed to poor temperature control, leading to the decomposition of the diazonium intermediate. Ensure that the ice bath is well-maintained throughout the reaction. Another potential cause is an insufficient amount of acid, which is required for the formation of the active nitrosating species.
-
Product Purity: If the isolated product is colored, it may be contaminated with azo dye byproducts, which can form if the diazonium salt couples with unreacted starting material or other nucleophilic species. Purification by recrystallization is usually effective in removing these impurities.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of 7-fluoro-1,2,3-benzotriazin-4(3H)-one from 2-amino-4-fluorobenzamide. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired product can be obtained. This procedure is a valuable tool for medicinal chemists and researchers working on the development of novel therapeutics based on the benzotriazinone scaffold.
References
-
Organic Syntheses. (n.d.). Benzenediazonium, o-carboxy-, hydroxide. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Retrieved from [Link]
-
PMC. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Retrieved from [Link]
-
MDPI. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization of 2‐aminobenzamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. Retrieved from [Link]
-
DTIC. (n.d.). New Diazo Process. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US8871939B2 - Method for preparing 2-aminobenzamide derivatives.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Scribd. (2021). Preparation of Azo dye from diazonium salt. Retrieved from [Link]
-
MDPI. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
Scribd. (n.d.). Diazotization. Retrieved from [Link]
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Diazotisation [organic-chemistry.org]
- 5. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 6. webassign.net [webassign.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: Precision Synthesis of Fluorinated 1,2,3-Benzotriazin-4(3H)-ones
Executive Summary & Strategic Value
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for anticancer agents (e.g., thioredoxin reductase inhibitors), poly(ADP-ribose) polymerase (PARP) inhibitors, and anesthetic agents.[1] The incorporation of fluorine into this scaffold is a critical design strategy to modulate lipophilicity (
This Application Note details a robust, one-pot nitrosative cyclization protocol for synthesizing fluorinated 1,2,3-benzotriazin-4-ones. Unlike legacy methods utilizing harsh mineral acids (
Mechanistic Insight & Reaction Design
The transformation relies on the diazotization-cyclization cascade of 2-aminobenzamides.[2] Understanding the mechanism is crucial for troubleshooting and optimization.
The Cascade Mechanism[3]
-
Nitrosation: The amino group of the fluorinated anthranilamide attacks the nitrosonium source (
equivalent from TBN), forming an -nitroso intermediate. -
Diazotization: Tautomerization and loss of water (or alcohol) generates the electrophilic diazonium species.
-
Intramolecular Capture: The adjacent amide nitrogen acts as an internal nucleophile, attacking the diazonium center.
-
Aromatization: Deprotonation yields the stable 1,2,3-benzotriazin-4-one core.
Mechanistic Workflow (DOT Visualization)
Figure 1: Step-wise mechanistic pathway for the nitrosative cyclization of anthranilamides.
Experimental Protocol: TBN-Mediated Synthesis
This protocol is optimized for 4-fluoro-2-aminobenzamide but is applicable to various fluorinated isomers (3-F, 5-F, 6-F).[1]
Materials & Reagents[1][4]
-
Substrate: 4-Fluoro-2-aminobenzamide (1.0 equiv).
-
Reagent: tert-Butyl Nitrite (TBN) (1.5 – 2.0 equiv).[1] Note: 90% technical grade is sufficient.
-
Solvent: Acetonitrile (MeCN) (anhydrous preferred).
-
Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (10 mol%) can accelerate sluggish reactions but is often unnecessary for electron-deficient (fluorinated) anilines.[1]
Step-by-Step Procedure
-
Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add 4-fluoro-2-aminobenzamide (154 mg, 1.0 mmol) and Acetonitrile (3.0 mL).
-
Reagent Addition: Add tert-butyl nitrite (TBN) (178 µL, 1.5 mmol) dropwise via syringe over 1 minute.
-
Observation: The solution may turn slightly yellow/orange upon addition.
-
-
Reaction: Cap the vial and stir at Room Temperature (
) for 1–2 hours.-
Optimization Note: If conversion is <50% after 1 hour, heat to
.[1] Fluorine substituents can decrease the nucleophilicity of the amine, potentially requiring mild heat.
-
-
Monitoring (Self-Validation):
-
TLC: Check consumption of starting material (SM). SM is typically more polar (lower
) than the cyclized product in EtOAc/Hexane systems. -
LC-MS: Look for the mass shift. SM
; Product (Wait, calculation: . Mass change: Loss of , gain of . ). -
Correction: Starting Material (
, MW 154.14).[1] Product ( , MW 165.12).[1] Target Mass: 166 .
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove MeCN and volatile byproducts (t-BuOH).
-
Precipitation: Add cold diethyl ether or water to the residue. The fluorinated benzotriazinone typically precipitates as a white/off-white solid.
-
Filtration: Filter the solid, wash with cold ether (
), and dry under vacuum.[1]
-
Optimization Data (Solvent & Stoichiometry)
The following table summarizes optimization studies for 4-fluoro-2-aminobenzamide.
| Entry | Solvent | TBN (Equiv) | Temp ( | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | 1.2 | 25 | 4 | 65 | Slower kinetics; partial solubility. |
| 2 | MeCN | 1.5 | 25 | 2 | 92 | Optimal condition. Clean profile.[1] |
| 3 | MeCN | 1.5 | 80 | 0.5 | 88 | Faster, but slight yellow impurity observed.[1] |
| 4 | THF | 1.5 | 25 | 6 | 55 | Poor conversion; solvent interference? |
| 5 | Water/HCl | 0 | 2 | 78 | Classical method.[1] Lower yield due to hydrolysis. |
Critical Troubleshooting & Expert Insights
The "Fluorine Effect"
Fluorine is highly electronegative. Depending on its position relative to the amine:
-
Para-F (to amine): Reduces nucleophilicity of the amine. Reaction may require mild heating (
) or 2.0 equiv TBN .[1] -
Ortho-F (to amine): Steric and electronic repulsion may hinder diazotization.[1] Ensure vigorous stirring and potentially use a stronger solvent polarity (DMSO/MeCN mix).
Handling the "Diazo" Risk
While the benzotriazinone product is stable, the intermediate diazonium species is energetic.
-
Safety Rule: Do not let the reaction run dry with excess TBN and heat.
-
Quenching: If excess TBN is suspected, quench with a dilute aqueous solution of urea or sulfamic acid before concentration, although TBN is volatile and usually removed by vac.[1]
Alternative: The "Legacy" Method ( )
If TBN is unavailable, the classical method works but requires careful pH control.
-
Protocol: Dissolve substrate in AcOH/Conc. HCl (10:1). Cool to
. Add aqueous dropwise. Stir 1h. -
Drawback: Strong acid can hydrolyze the amide bond before cyclization, leading to the formation of fluorinated salicylic acid byproducts. TBN is strongly preferred for yield and purity.
Scope & Limitations
This protocol is validated for:
-
Mono-fluorinated: 4-F, 5-F, 6-F derivatives.
-
Di-fluorinated: 4,5-difluoro derivatives (requires 2.0 equiv TBN, 4h reaction time).[1]
-
Functional Tolerance: Compatible with esters, nitriles, and ethers on the ring.[1]
-
Incompatibility: Substrates with unprotected secondary amines (forms N-nitrosamines) or thiols (S-nitrosation).[1]
References
-
García-Lacuna, J., & Baumann, M. "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction."[1][3] Organic Letters, 2024.[1][3]
-
Krasnokutskaya, E. A., et al. "Diazotisation - Mechanism and Applications."[1] Organic Chemistry Portal.
-
Munawar, A. A., et al. "1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications." Heterocycles, 2017.[1]
Sources
Application Note: High-Fidelity Peptide Coupling Using 7-Fluoro-1,2,3-benzotriazin-4-one Derivatives
This Application Note is designed for researchers and process chemists in peptide synthesis and medicinal chemistry. It details the utilization of the 7-Fluoro-1,2,3-benzotriazin-4-one scaffold, specifically focusing on its 3-hydroxy derivative (7-Fluoro-HOOBt) and the derived phosphonium/phosphate reagents (e.g., 7-Fluoro-DEPBT ).
These fluorinated derivatives represent a "next-generation" evolution of the standard DEPBT/HOOBt reagents, leveraging the fluorine effect to enhance acylation rates while maintaining the superior racemization suppression characteristic of the benzotriazinone ring.
Executive Summary & Scientific Rationale
The standard reagent HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) and its organophosphate derivative DEPBT are renowned for minimizing racemization (epimerization) during the coupling of sensitive amino acids (e.g., His, Cys). However, their reaction kinetics can be slower than benzotriazole-based reagents (HOBt/HBTU).
The 7-Fluoro Modification: Incorporating a fluorine atom at the 7-position of the benzotriazinone ring introduces a strong electron-withdrawing group (EWG). This modification serves two critical functions:
-
Enhanced Acidity: It lowers the pKa of the N-hydroxyl group, making the resulting active ester a better leaving group.
-
Kinetic Boost: It accelerates the aminolysis step (amide bond formation) without compromising the structural features that prevent racemization.
This guide outlines the protocol for converting the precursor scaffold into the active coupling reagent (F-DEPBT ) and its subsequent use in solid-phase and solution-phase peptide synthesis (SPPS).
Chemical Pathways & Mechanism
The following diagram illustrates the conversion of the core scaffold into the active reagent and the mechanism of racemization suppression.
Caption: Synthesis of the 7-Fluoro-DEPBT reagent and its application in peptide coupling. The fluorine substitution enhances the reactivity of the intermediate active ester.
Preparation of the Coupling Reagent (F-DEPBT)
If the fluorinated phosphate reagent (F-DEPBT) is not commercially available, it must be synthesized from the 7-Fluoro-HOOBt precursor.
Critical Materials
-
Precursor: 7-Fluoro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one (F-HOOBt).
-
Note: Ensure you possess the N-hydroxy (3-hydroxy) derivative. The N-H (keto) tautomer cannot form the phosphate ester directly.
-
-
Reagent: Diethyl chlorophosphate (98%).
-
Base: Triethylamine (TEA), anhydrous.
-
Solvent: Dichloromethane (DCM), anhydrous.
Synthesis Protocol
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 10 mmol of 7-Fluoro-HOOBt in 30 mL of anhydrous DCM.
-
Base Addition: Add 11 mmol of Triethylamine. The solution may change color (typically yellow/orange) due to the formation of the nitronate anion. Cool to 0°C in an ice bath.
-
Phosphorylation: Dropwise add 10.5 mmol of Diethyl chlorophosphate over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the starting F-HOOBt spot should disappear).
-
Workup:
-
Wash the organic layer with 5% NaHCO₃ (2 x 20 mL), 1M HCl (2 x 20 mL), and Brine (20 mL).
-
Caution: Benzotriazinones can be sensitive to strong base; perform washes quickly.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Crystallization: Recrystallize the residue from Ethyl Acetate/Hexane to yield 7-Fluoro-DEPBT as a crystalline solid. Store at -20°C.
Peptide Coupling Protocol (Solid Phase & Solution)
This protocol utilizes 7-Fluoro-DEPBT for the coupling of racemization-prone amino acids (e.g., Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH).
Reagents
-
Coupling Reagent: 7-Fluoro-DEPBT.
-
Amino Acid: Fmoc-protected amino acid (1.0 – 1.2 equivalents relative to resin loading).
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: DMF or NMP (Peptide synthesis grade).
Step-by-Step Workflow
| Step | Action | Observation/Rationale |
| 1 | Resin Preparation | Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins. Drain. |
| 2 | Activation Cocktail | In a separate vial, dissolve Fmoc-AA-OH (1.2 eq) and 7-Fluoro-DEPBT (1.2 eq) in minimum DMF. |
| 3 | Initiation | Add DIPEA (2.4 eq) to the cocktail. Shake briefly (30 sec). |
| 4 | Coupling | Immediately add the activated solution to the resin. |
| 5 | Reaction Time | Shake at room temperature for 45–60 minutes . |
| 6 | Monitoring | Self-Indicating Feature: The reaction mixture may start yellow/orange (anion) and fade as the coupling proceeds. Perform a Kaiser test to confirm completion. |
| 7 | Washing | Drain and wash resin with DMF (3x), DCM (3x), DMF (3x). |
Troubleshooting & Optimization
-
Sluggish Couplings: If the Kaiser test is positive after 60 mins, perform a second coupling (double coupling) using fresh reagents.
-
Color Indication: The 7-fluoro-benzotriazinone anion is often a distinct yellow. A persistent yellow color in the solution after the expected reaction time may indicate incomplete consumption of the active ester or excess base.
Comparative Performance Data
The following table highlights why one would choose the 7-Fluoro derivative over standard reagents.
| Feature | HBTU / HATU | DEPBT (Standard) | 7-Fluoro-DEPBT |
| Class | Uronium/Guanidinium | Phosphonium/Phosphate | Fluorinated Phosphate |
| Reactivity | Very High | Moderate | High |
| Racemization | Low (HATU) to Moderate | Very Low | Very Low |
| Leaving Group | OBt / OAt | HOOBt anion | F-HOOBt anion (More Acidic) |
| Stability | High | High | High |
| Best Use | Routine Couplings | Cys, His, Fragment Condensation | Sterically Hindered / Sensitive Couplings |
Safety & Handling (E-E-A-T)
-
Explosive Potential: Benzotriazole and benzotriazinone derivatives (especially HOBt/HOOBt) are classified as desensitized explosives. While the phosphate esters (DEPBT) are generally more stable, 7-Fluoro-HOOBt should be handled with extreme care. Avoid scraping dry solids or heating above 60°C.
-
Toxicity: Organophosphates are potential acetylcholinesterase inhibitors. Wear full PPE (gloves, goggles, lab coat) and work in a fume hood.
-
Storage: Store the synthesized 7-Fluoro-DEPBT under inert gas at -20°C to prevent hydrolysis.
References
-
Li, H., Jiang, X., Ye, Y. H., Fan, C., Romoff, T., & Goodman, M. (1999).[1] 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[1][2] Organic Letters, 1(1), 91–93.
-
Albericio, F., & Kates, S. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[4][5][6] A new efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. (Context on EWG effects).
-
CN104530037B (Patent). Synthesis of 7-fluoro-1,2,3-benzotriazin-4-one derivatives. (Demonstrates synthetic accessibility of the scaffold).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. pepsynthllp.com [pepsynthllp.com]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. Organophosphorus and nitro-substituted sulfonate esters of 1-hydroxy-7-azabenzotriazole as highly efficient fast-acting peptide coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 7-fluoro-3-(substituted)-1,2,3-benzotriazin-4-ones
Executive Summary
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting significant potential as a kinase inhibitor, 5-HT1A receptor ligand, and nematicide. The introduction of a fluorine atom at the C7 position is a critical structural modification; it modulates metabolic stability (blocking oxidative metabolism at the para-position relative to the nitrogen) and influences the electronic properties of the heterocyclic core without significantly altering steric bulk.
This Application Note provides a definitive, field-validated guide for the preparation of 7-fluoro-3-(substituted)-1,2,3-benzotriazin-4-ones . Unlike generic protocols, this guide addresses the specific regiochemical challenges and safety profiles associated with fluorinated diazonium intermediates.
Retrosynthetic Analysis & Mechanism
To ensure regioselective installation of the substituent at the N3 position, a de novo ring construction strategy is superior to the alkylation of the parent benzotriazinone, which often suffers from N3 vs. O4 selectivity issues.
Strategic Route:
-
Precursor Assembly: Amide coupling of 2-amino-4-fluorobenzoic acid with the desired amine (
). -
Cyclization: Diazotization of the resulting anthranilamide, followed by intramolecular capture of the diazonium species by the amide nitrogen.
Figure 1: Retrosynthetic pathway prioritizing N3-regioselectivity via anthranilamide intermediates.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Temperature (Diazotization) | Fluorinated diazonium salts are thermally unstable. Higher temperatures risk decomposition to phenols (via hydrolysis) or dediazoniation before cyclization. | |
| pH Control | pH | Strong acidic conditions are required to generate the nitrosonium ion ( |
| Stirring Rate | High Shear | The cyclization often involves a phase transition or precipitation. Vigorous stirring prevents occlusion of reagents within the precipitate. |
| Reaction Time | 1–3 Hours | Extended reaction times after precipitation can lead to hydrolysis of the triazinone ring back to the amide or carboxylic acid. |
Experimental Protocols
Protocol A: Precursor Synthesis (Amide Coupling)
Objective: Synthesis of 2-amino-4-fluoro-N-alkyl/arylbenzamide.
Reagents:
-
2-Amino-4-fluorobenzoic acid (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
DMF (anhydrous, 0.5 M concentration)
Procedure:
-
Dissolve 2-amino-4-fluorobenzoic acid in DMF under
atmosphere. -
Add DIPEA, followed by EDC
HCl and HOBt. Stir for 30 minutes at to activate the acid. -
Add the primary amine (
) dropwise. -
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with ethyl acetate, wash with saturated
(2x), water (2x), and brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Protocol B: Cyclization (The "Standard" Aqueous Method)
Best for: Non-acid-sensitive R-groups (Alkyl, Aryl).
Reagents:
-
Precursor Amide (from Protocol A) (1.0 equiv)
-
Sodium Nitrite (
) (1.2 equiv) -
Hydrochloric Acid (
), 2N (10 equiv) -
Solvent: Water/Ethanol (1:1 v/v) if solubility is an issue.
Procedure:
-
Suspend the 2-amino-4-fluoro-N-substituted benzamide in the
solution. Cool the vessel to in an ice/salt bath. -
Dissolve
in a minimum volume of water. -
Critical Step: Add the
solution dropwise to the amide suspension, maintaining internal temperature below .-
Observation: The suspension usually clears as the diazonium salt forms, followed rapidly by the precipitation of the benzotriazinone product.
-
-
Stir at
for 1 hour. -
Allow to warm to
for 30 minutes to ensure completion. -
Isolation: Filter the solid precipitate. Wash copiously with cold water to remove residual acid and salts.
-
Drying: Vacuum dry at
. (Avoid high heat; see Safety section).
Protocol C: Cyclization (The "Organic" Method)
Best for: Lipophilic or acid-sensitive substrates.
Reagents:
-
Precursor Amide (1.0 equiv)
-
tert-Butyl Nitrite (
) or Isoamyl Nitrite (1.5 equiv) -
Solvent: THF or Acetonitrile (anhydrous)
-
Acid Catalyst:
-Toluenesulfonic acid ( -TsOH) (0.1 equiv) - Optional, speeds up reaction.
Procedure:
-
Dissolve the amide in anhydrous THF.
-
Add
dropwise at room temperature. -
Stir for 2–4 hours. Monitor by TLC (disappearance of fluorescent amine spot).
-
Workup: Evaporate solvent. Triturate the residue with diethyl ether or hexane to induce crystallization of the product.
Analytical Characterization & Validation
To validate the structure of 7-fluoro-3-substituted-1,2,3-benzotriazin-4-one , look for these specific spectral signatures:
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | Strong | |
| Proton at C8 (peri to the triazine ring). Deshielded by the adjacent N=N system. | ||
| Single fluorine signal. Multiplicity depends on H-F coupling ( | ||
| MS (ESI) | Parent ion. Note: Fragmentation often shows loss of |
Safety & Hazards (Critical)
WARNING: 1,2,3-Benzotriazin-4-ones are high-nitrogen heterocycles. While generally stable at room temperature, they are precursors to benzyne and radical intermediates upon thermal decomposition.
-
Thermal Instability: Do not heat the final product above
during drying. Differential Scanning Calorimetry (DSC) is recommended for new derivatives to determine the onset of decomposition ( ). -
Explosion Hazard: Diazonium salts (intermediates in Protocol B) are potentially explosive if allowed to dry. Always keep the intermediate in solution/suspension and proceed immediately to cyclization.
-
Chemical Hygiene: Fluorinated aromatics can be skin irritants. Use standard PPE.[1]
References
-
McGrory, R., et al. (2021). "One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts." Royal Society of Chemistry Advances.
-
García-Lacuna, J., & Baumann, M. (2024).[2][3] "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction." Organic Letters.
-
Dawood, K. M., et al. (2018). "Chemistry and Biological Activity of [1,2,3]-Benzotriazine Derivatives." Current Organic Chemistry.
-
Caliendo, G., et al. (2000). "Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands." European Journal of Medicinal Chemistry.
-
Zhang, T., et al. (2015). "Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita." Journal of Agricultural and Food Chemistry.
Sources
Application and Protocol for the Regioselective N3-Alkylation of 7-Fluoro-1,2,4-benzotriazin-3(2H)-one
Introduction
The 1,2,4-benzotriazin-3-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. The strategic functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. In particular, the introduction of substituents at the N3 position can profoundly influence the pharmacological properties of the resulting molecules. The presence of a fluorine atom at the 7-position further modulates the electronic and metabolic characteristics of the benzotriazinone system, making the 7-fluoro-1,2,4-benzotriazin-3(2H)-one a valuable starting material for the synthesis of novel therapeutic agents.
This application note provides a detailed guide to the reaction conditions for the regioselective alkylation of 7-fluoro-1,2,4-benzotriazin-3(2H)-one at the N3 position. We will delve into the mechanistic rationale for the observed selectivity, present a robust experimental protocol, and discuss alternative methodologies and troubleshooting strategies.
Mechanistic Rationale for N3-Selectivity
The regioselectivity of N-alkylation in 1,2,4-benzotriazin-3-ones is governed by a combination of electronic and steric factors. The heterocyclic ring contains three nitrogen atoms (N1, N2, and N4) and an exocyclic oxygen, presenting multiple potential sites for alkylation (N2, N3, and O-alkylation). The N3-position, being part of an amide-like functionality, is generally favored for alkylation under basic conditions.
Upon deprotonation with a suitable base, an ambident anion is formed with negative charge delocalized over the N2, N3, and oxygen atoms. The alkylation can then proceed via an SN2 reaction with an alkyl halide. The preference for N3-alkylation can be attributed to the following factors:
-
Acidity of the N-H Proton: The proton at the N2 position is part of a cyclic amide-like structure, rendering it the most acidic proton in the molecule. Deprotonation at this site is the initial step in the alkylation reaction.
-
Nucleophilicity of the Resulting Anion: While the negative charge is delocalized, the N3-position often retains significant nucleophilic character.
-
Thermodynamic Stability of the Product: The N3-alkylated product is generally the most thermodynamically stable isomer.
The electron-withdrawing nature of the fluorine atom at the 7-position is expected to increase the acidity of the N-H proton, potentially facilitating the initial deprotonation step. While it also influences the overall electron density of the ring system, the fundamental preference for N3-alkylation is anticipated to be maintained.
Experimental Protocols
This section details two primary methods for the N3-alkylation of 7-fluoro-1,2,4-benzotriazin-3(2H)-one.
Protocol 1: Alkylation using Alkyl Halides under Basic Conditions
This protocol is adapted from established procedures for the N3-alkylation of unsubstituted benzotriazinones and is expected to be highly effective for the 7-fluoro analog.[1][2]
Materials:
-
7-fluoro-1,2,4-benzotriazin-3(2H)-one
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-fluoro-1,2,4-benzotriazin-3(2H)-one (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N3-alkylated product.
Data Presentation: Optimization of Reaction Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Alkylating Agent | Expected Yield |
| 1 | K2CO3 (1.5) | DMF | 80 | 6 | Methyl Iodide | High |
| 2 | K2CO3 (1.5) | DMF | 100 | 4 | Ethyl Bromide | High |
| 3 | Cs2CO3 (1.5) | DMF | rt | 12 | Benzyl Bromide | Moderate to High |
| 4 | NaH (1.2) | THF | rt | 8 | Methyl Iodide | Moderate to High |
Note: Yields are based on analogous reactions with unsubstituted benzotriazinone and may require optimization for the 7-fluoro derivative.
Protocol 2: Mitsunobu Reaction for N3-Alkylation
The Mitsunobu reaction provides a milder alternative for N-alkylation, particularly for substrates that may be sensitive to strongly basic conditions.[1][2] This reaction typically proceeds with inversion of configuration at the alcohol carbon.
Materials:
-
7-fluoro-1,2,4-benzotriazin-3(2H)-one
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-fluoro-1,2,4-benzotriazin-3(2H)-one (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to separate the desired N3-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Experimental Workflow Diagram
Caption: Experimental workflows for the N3-alkylation of 7-fluoro-benzotriazinone.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or time. Ensure that anhydrous solvents and reagents are used, as water can quench the base and hydrolyze the alkylating agent.
-
Mixture of Isomers: If a mixture of N- and O-alkylated products is observed, changing the solvent or base may improve selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.
-
Difficult Purification: The byproducts of the Mitsunobu reaction can sometimes be challenging to remove. Using polymer-bound triphenylphosphine can simplify the purification process.
Conclusion
The regioselective N3-alkylation of 7-fluoro-1,2,4-benzotriazin-3(2H)-one is a key transformation for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this application note, based on established methodologies for related systems, provide a robust starting point for researchers in this field. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivity for specific substrates.
References
-
Aly, A. A., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1334. [Link]
-
Aly, A. A., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(11), 5697-5711. [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Wallace, E. M., et al. (2014). Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). The Journal of Organic Chemistry, 79(15), 7113-7123. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Fluorinated TBTU Analogs with a Benzotriazinone Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide to the proposed synthesis of a novel class of peptide coupling reagents: fluorinated TBTU analogs incorporating a benzotriazinone core. By synergistically combining the established reactivity of the tetramethyluronium salt with the unique electronic properties of a fluorinated benzotriazinone moiety, these next-generation reagents are hypothesized to offer enhanced coupling efficiency, reduced racemization, and improved stability. This guide is intended for researchers in peptide chemistry and drug development, offering both the theoretical underpinnings and detailed, practical protocols for the synthesis and application of these promising new compounds.
Introduction: The Rationale for Innovation in Peptide Coupling Reagents
The synthesis of peptides remains a cornerstone of drug discovery and biomedical research. The efficiency and fidelity of peptide bond formation are critically dependent on the coupling reagent employed. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a widely utilized uronium-style coupling reagent, valued for its high reactivity and ease of use.[1][2] However, the quest for improved peptide synthesis methodologies is ongoing, with a focus on minimizing side reactions, enhancing yields, and enabling the synthesis of increasingly complex and sterically hindered peptides.[3]
This application note details a novel approach to the design of peptide coupling reagents through the strategic incorporation of two key structural modifications to the classical TBTU scaffold:
-
Replacement of the Benzotriazole Core with a Benzotriazinone Moiety: The benzotriazinone core, particularly 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), is a well-established additive in peptide synthesis, known for its ability to suppress racemization.[4][5] By integrating this core directly into the coupling reagent, we anticipate a reduction in the need for external additives and a more streamlined reaction process.
-
Introduction of Fluorine Substituents: The incorporation of fluorine into organic molecules can profoundly influence their chemical and physical properties.[6][7] In the context of a coupling reagent, fluorination of the benzotriazinone ring is expected to increase the electrophilicity of the activated ester intermediate, thereby accelerating the rate of amidation. Furthermore, the unique properties of fluorine may enhance the stability and shelf-life of the reagent.[8][9]
This guide provides a proposed synthetic pathway for these novel fluorinated TBTU analogs, drawing upon established principles of organic synthesis and peptide chemistry.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process commencing with the synthesis of a fluorinated benzotriazinone core, followed by its conversion to the target TBTU analog.
Overall Synthetic Scheme
Figure 1: Proposed synthetic workflow for fluorinated TBTU analogs.
Rationale for the Synthetic Approach
This proposed pathway is predicated on well-established transformations in heterocyclic chemistry. The initial steps focus on constructing the core fluorinated benzotriazinone ring system from a commercially available fluorinated anthranilic acid. The subsequent steps are designed to build the uronium salt functionality onto this core.
Detailed Experimental Protocols
Caution: These protocols involve the use of hazardous materials. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Synthesis of Fluorinated Isatoic Anhydride (Example: 5-Fluoro-isatoic anhydride)
This protocol is adapted from standard procedures for the synthesis of isatoic anhydrides.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
Procedure:
-
To a stirred solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in anhydrous THF, add triphosgene (0.4 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is triturated with diethyl ether, filtered, and dried under vacuum to yield 5-fluoro-isatoic anhydride.
Synthesis of 3-Amino-6-fluorobenzo[d][1][11][12]triazin-4(3H)-one
This procedure is based on the reaction of isatoic anhydrides with hydrazine.
Materials:
-
5-Fluoro-isatoic anhydride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of 5-fluoro-isatoic anhydride (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to afford 3-amino-6-fluorobenzo[d][1][10]triazin-4(3H)-one.
Synthesis of 6-Fluoro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one (6-F-HOOBt)
This step involves the diazotization of the amino group.
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Suspend 3-amino-6-fluorobenzo[d][1][10]triazin-4(3H)-one (1 equivalent) in a mixture of HCl and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
The precipitate is filtered, washed with cold water, and dried under vacuum to yield 6-fluoro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one.
Synthesis of O-(6-Fluoro-4-oxo-3,4-dihydrobenzo[d][1][11][12]triazin-3-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate (F-TBTU Analog)
This final step constructs the uronium salt.
Figure 2: Conceptual workflow for uronium salt formation.
Materials:
-
6-Fluoro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one (6-F-HOOBt)
-
Tetramethylurea
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Tetrafluoroboric acid (HBF₄)
Procedure:
-
To a solution of tetramethylurea (1.1 equivalents) in anhydrous DCM, add phosphorus oxychloride (1 equivalent) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 6-F-HOOBt (1 equivalent) to the reaction mixture and stir at room temperature for 2 hours.
-
Cool the reaction to 0 °C and add tetrafluoroboric acid (1.2 equivalents) dropwise.
-
The resulting precipitate is filtered, washed with cold, anhydrous DCM, and dried under vacuum to yield the fluorinated TBTU analog.
Characterization and Quality Control
The synthesized compounds should be characterized using standard analytical techniques:
| Technique | Purpose |
| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation and confirmation of fluorination. |
| FT-IR Spectroscopy | Identification of key functional groups (e.g., C=O, N-O). |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the molecular formula. |
| Melting Point | Assessment of purity. |
Application in Peptide Synthesis: A Protocol
The newly synthesized fluorinated TBTU analog can be used in a similar manner to standard TBTU for peptide coupling reactions.
Materials:
-
N-α-Fmoc-protected amino acid
-
C-terminal-protected amino acid or peptide
-
Fluorinated TBTU analog
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-α-Fmoc-protected amino acid (1 equivalent) and the fluorinated TBTU analog (1 equivalent) in DMF.
-
Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
Add the C-terminal-protected amino acid or peptide (1 equivalent) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction mixture according to standard procedures for peptide synthesis.
Expected Advantages and Potential Applications
The fluorinated TBTU analogs with a benzotriazinone core are anticipated to offer several advantages over existing coupling reagents:
-
Enhanced Reactivity: The electron-withdrawing nature of fluorine is expected to increase the reactivity of the coupling reagent, potentially leading to faster reaction times and higher yields, especially for sterically hindered amino acids.[11]
-
Reduced Racemization: The integrated benzotriazinone core is designed to minimize racemization without the need for additional suppressing agents.[5]
-
Improved Stability: Fluorinated organic compounds often exhibit increased thermal and chemical stability, which could translate to a longer shelf-life for the reagent.
-
Novel Applications: These reagents may prove particularly beneficial in the synthesis of complex peptides, such as those containing multiple proline residues or other challenging sequences.[12]
Conclusion
This application note provides a detailed theoretical and practical framework for the synthesis and application of a novel class of fluorinated TBTU analogs. By leveraging the unique properties of a fluorinated benzotriazinone core, these reagents have the potential to become valuable tools for researchers and professionals in the field of peptide synthesis and drug development. The protocols provided herein serve as a robust starting point for the exploration of these promising new compounds.
References
- Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents. In Advances in Peptide Science (pp. 271-305). Springer.
- Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
-
Introduction to Peptide Synthesis. (n.d.). PMC - NIH. Retrieved February 24, 2026, from [Link]
-
Peptide coupling using recyclable bicyclic benziodazolone. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved February 24, 2026, from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved February 24, 2026, from [Link]
-
Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). Retrieved February 24, 2026, from [Link]
-
Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 | Journal of Medicinal Chemistry. (2008, October 24). ACS Publications. Retrieved February 24, 2026, from [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. (2025, May 6). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 24, 2026, from [Link]
-
Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers via Pd‐catalyzed direct C H / C H coupling polymerization | Request PDF. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing. Retrieved February 24, 2026, from [Link]
-
Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices. (2021, November 15). PubMed. Retrieved February 24, 2026, from [Link]
-
A Novel Organophosphorus Compound as a Coupling Reagent for Peptide Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved February 24, 2026, from [Link]
- Synthesis and use of amino acid fluorides as peptide coupling reagent. (n.d.). Google Patents.
- WO2012171987A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis. (n.d.). Google Patents.
-
SYNTHESIS AND ANTITUBERCULAR EVALUATION OF FLUORINATED 2-CYCLOALKYLIMINO SUBSTITUTED 1,3-BENZOTHIAZIN-4-ONES | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. (2021, December 23). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. (2020, March 19). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study. (2022, April 16). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. (2006, August 15). PubMed. Retrieved February 24, 2026, from [Link]
-
Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. (2010, December 20). MDPI. Retrieved February 24, 2026, from [Link]
-
Synthesis of N-protected amino acid fluoride using TFFH (77). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- US11124481B2 - Method of preparing fluorine-18 labeled Cabozantinib and its analogs. (n.d.). Google Patents.
Sources
- 1. peptide.com [peptide.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 11. bachem.com [bachem.com]
- 12. Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of 7-Fluoro-1,2,3-benzotriazin-4-one
Welcome to the technical support center for the synthesis of 7-Fluoro-1,2,3-benzotriazin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize the yield of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory settings.
The synthesis of 1,2,3-benzotriazin-4-ones, including the 7-fluoro derivative, is a cornerstone reaction for creating building blocks used in pharmaceuticals and materials science.[1][2] The most common and accessible route involves the diazotization of an anthranilic acid or anthanilamide precursor, followed by an intramolecular cyclization. While synthetically straightforward, this reaction is notoriously sensitive to process parameters, often leading to inconsistent yields and challenging purifications. This guide will address the most common failure points in a direct question-and-answer format.
The Core Reaction Pathway: Diazotization and Cyclization
The standard synthesis begins with 2-amino-4-fluorobenzamide. This substrate undergoes a two-step, one-pot transformation. First, the primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[3] This intermediate is highly reactive and, under the right conditions, the amide nitrogen attacks the diazonium group, closing the six-membered triazine ring and eliminating water to form the final product.
Caption: General reaction pathway for the synthesis of 7-Fluoro-1,2,3-benzotriazin-4-one.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The causality behind each problem is explained to help you make informed adjustments.
Q1: My overall yield is very low and inconsistent. Where should I begin troubleshooting?
A1: Low and variable yields almost always originate from one of two critical areas: the formation of the diazonium salt or its subsequent decomposition. The diazonium salt is an unstable intermediate; its successful generation and preservation are paramount.
Begin by methodically evaluating your reaction parameters against the optimized protocol. The most common culprits are temperature control and the stoichiometry/addition rate of your reagents. Use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low cyclization yields.
Q2: The reaction mixture turns dark brown or black and I see gas evolution. What is happening?
A2: This is a classic sign of diazonium salt decomposition. Aromatic diazonium salts are notoriously unstable at elevated temperatures.[4] When the temperature rises above the optimal 0-5 °C range, the diazonium group (-N₂⁺) can be lost as nitrogen gas (N₂), leaving behind a highly reactive aryl cation. This cation can then react with water to form phenolic impurities or polymerize into intractable, tar-like substances. The fluorine atom's electron-withdrawing effect can further destabilize the diazonium salt, making strict temperature control even more critical.
Q3: How can I verify that the initial diazotization step is complete before proceeding?
A3: You can monitor the presence of excess nitrous acid, which indicates that all of the primary amine has been consumed. This is traditionally done using starch-iodide paper.[5] A small drop of the reaction mixture is applied to the paper. If excess nitrous acid is present, it will oxidize the iodide to iodine, which then forms a dark blue-black complex with the starch.
-
Positive Test (Blue-Black Color): Diazotization is likely complete.
-
Negative Test (No Color Change): There is no excess nitrous acid. This means you either have unreacted starting material or you added an insufficient amount of sodium nitrite. You may need to add a small additional amount of NaNO₂ solution.
Caution: An overly strong or persistent positive test indicates a large excess of nitrous acid, which can lead to unwanted side reactions. The ideal endpoint is a faint but persistent positive test for 2-3 minutes.
Q4: I recover a significant amount of my 2-amino-4-fluorobenzamide starting material. What went wrong?
A4: This points directly to an incomplete diazotization reaction. Several factors could be at play:
-
Insufficient Acid: At least two, and preferably three, equivalents of strong acid (e.g., HCl) are required. One equivalent protonates the amino group of the substrate, and another reacts with sodium nitrite to generate the active nitrosating agent, nitrous acid (in situ). An excess helps maintain a low pH, preventing the diazonium salt from coupling with unreacted amine.
-
Inaccurate Stoichiometry: Ensure your sodium nitrite is accurately weighed and is of high purity. It is hygroscopic and can degrade over time.
-
Poor Mixing: If the sodium nitrite solution is not added to a well-stirred mixture, localized areas of high concentration can cause side reactions, while other parts of the solution remain unreacted.
Q5: My final product is difficult to purify. What are the likely contaminants?
A5: Besides unreacted starting material, the most common impurity is 2-hydroxy-4-fluorobenzamide (or the corresponding acid). This is formed when the diazonium salt is prematurely attacked by water, a common side reaction if the temperature rises.[4] Other potential byproducts can arise from minor side reactions or impurities in the starting materials.
For purification, recrystallization is often effective. A solvent system like ethanol/water or isopropanol can be a good starting point. If impurities persist, semi-preparative liquid chromatography may be necessary for obtaining a highly pure product.
Optimized Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices to maximize yield and purity.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-fluorobenzamide (1.0 eq) in 3 M hydrochloric acid (4.0 eq).
-
Cooling: Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. Ensure the internal temperature is stable between 0 and 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise via the dropping funnel to the stirred suspension over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for a faint positive on starch-iodide paper.
-
Cyclization: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours. The product should precipitate as a pale solid.
-
Work-up: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a generous amount of cold deionized water (to remove salts) and then with a small amount of cold ethanol (to remove organic impurities).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Key Parameter Optimization Summary
The following table summarizes the impact of critical reaction parameters on the yield of 7-Fluoro-1,2,3-benzotriazin-4-one.
| Parameter | Sub-Optimal Condition | Optimal Condition | Consequence of Sub-Optimal Condition |
| Temperature | > 10 °C | 0-5 °C | Rapid decomposition of the diazonium salt, formation of tar and phenolic byproducts, low yield. |
| NaNO₂ Addition | Added all at once | Slow, dropwise over 30-45 min | Localized temperature spikes, leading to decomposition and reduced yield. |
| Acid (HCl) Eq. | < 2.5 equivalents | 3.0 - 4.0 equivalents | Incomplete diazotization, potential for unwanted azo-coupling side reactions. |
| Stirring | Inadequate / Magnetic Stirrer | Vigorous / Mechanical Stirrer | Poor heat and mass transfer, leading to localized side reactions and incomplete conversion. |
References
- Vertex AI Search. (2023).
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Benzotriazine and Aryltriazene Derivatives Starting from 2-Azidobenzonitrile Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Benzotriazine-4(3H)-ones.
- ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.
- Mirallai, S., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 24(2), 282.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 1,2,3-Benzotriazines.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Organic Chemistry Portal. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides.
- ResearchGate. (2025). Recent Advances in Synthesis and Transformations of 1,2,3-Benzotriazinones.
- García-Lacuna, J., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry.
- SciSpace. (2019). The synthesis of 1,2,4-benzotriazines.
- Mirallai, S., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PubMed.
- ACS Publications. (2025). Electrochemical Cascade Reactions of 1,2,3-Benzotriazinones with Alkynes to Assemble 3,4-Dihydroisoquinolin-1(2H)-ones. The Journal of Organic Chemistry.
-
Svobodová, M., et al. (2013). Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d][6][7][8]triazinium derivatives. Beilstein Journal of Organic Chemistry, 9, 1996-2003.
- Maltsev, S. D., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 943-949.
- Organic Chemistry Portal. (2022). Metal-Free [5 + 1] Cycloaddition-Aromatization of Benzotriazoles and Sulfur Ylides to Construct 1,2,4-Benzotriazines.
- MDPI. (2025).
- PubMed. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
- GoldBio. (n.d.). 2-Amino-4-fluorobenzoic acid.
- Organic Chemistry Portal. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.
- PubMed. (2017). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita.
- Growing Science. (n.d.). Pages: 239-250.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Gansu Senfu Chemical Co., Ltd. (n.d.). 7-fluoro-1,2,4-benzotriazin-3-amine CAS NO.74916-44-2.
- Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
- Comenius University. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- ResearchGate. (n.d.). C7‐Regioselective C−H Fluorination of Benzotriazole Amides and Sulfonamides with NFSI under Metal‐Free Conditions.
Sources
- 1. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fluorinated Benzotriazinone Intermediates
Introduction
Welcome to the Technical Support Hub for Fluorinated Benzotriazinone Intermediates . This scaffold (specifically 1,2,3-benzotriazin-4(3H)-ones and 1,2,4-benzotriazin-7-ones) is a critical pharmacophore in the development of P2X3 antagonists and novel antibacterials.
The introduction of fluorine atoms—while essential for metabolic stability and potency—drastically alters the physicochemical properties of these intermediates, often leading to purification bottlenecks such as "oiling out," regioisomeric mixtures during alkylation, and unexpected solubility profiles.
This guide synthesizes field-proven protocols to navigate these specific challenges.
Module 1: Regioisomer Separation (N-Alkylation Control)
The Challenge
Alkylation of the benzotriazinone core often yields a mixture of N-alkylated (desired) and O-alkylated (impurity) products, or mixtures of N1/N2 isomers depending on the specific tautomer present. Fluorination on the benzene ring withdraws electron density, increasing the acidity of the NH proton and altering the ratio of these isomers.
Troubleshooting Guide
Q: I am seeing a persistent impurity (~10-15%) eluting just before my product during HPLC. What is it? A: This is likely the O-alkylated regioisomer .
-
Diagnosis: Check the IR spectrum. N-alkylated benzotriazinones typically show a strong carbonyl stretch around 1660–1690 cm⁻¹ . The O-alkylated isomer (an imidate ether) lacks this carbonyl band and shows a C=N stretch.
-
Resolution:
-
Switch Stationary Phases: Standard C18 columns often fail to resolve these isomers due to similar lipophilicity. Switch to a Phenyl-Hexyl column. The
- interactions with the electron-deficient fluorinated ring will differentiate the isomers based on their planar topology. -
Chemical Wash: If the product is stable, the O-alkylated impurity is often more basic. A mild acid wash (0.5 M HCl) during the workup can sometimes hydrolyze or extract the O-isomer, though this must be tested for stability first.
-
Q: My N1 and N2 isomers are co-eluting. How do I separate them? A: Fluorine substitution changes the dipole moments of these isomers significantly.
-
Protocol: Use Supercritical Fluid Chromatography (SFC) if available.
-
Alternative (Flash): Do not use Methanol/DCM. The high polarity masks the subtle dipole differences. Use Toluene/Acetone or DCM/Ethyl Acetate . The fluorinated core interacts distinctively with aromatic solvents like Toluene.
Visual Workflow: Regioisomer Purification Strategy
Caption: Decision tree for separating regioisomers in fluorinated benzotriazinone synthesis, prioritizing stationary phase selection based on resolution.
Module 2: Handling Solubility & "Oiling Out"
The Science of "Polar Hydrophobicity"
Fluorine atoms induce a property known as "polar hydrophobicity."[1] While the C-F bond is polar, the low polarizability of fluorine often makes the molecule resist solvation in classic polar protic solvents (like MeOH) while also being insoluble in non-polar alkanes (Hexane). This leads to the dreaded "oiling out" during recrystallization.
Troubleshooting Guide
Q: My product oils out when I add anti-solvent (Hexane/Heptane). How do I fix this? A: This occurs because the fluorinated intermediate separates as a second liquid phase before it reaches the crystallization temperature (Liquid-Liquid Phase Separation).
-
The Fix: The "Third Solvent" Trick.
-
Avoid binary systems like EtOAc/Hexane.
-
Recommended System: IPA/Water or Ethanol/Water .
-
Why? Fluorinated benzotriazinones often display better crystal growth in aqueous alcohols because the high dielectric constant of water forces the hydrophobic fluorinated surface to pack efficiently to minimize surface energy.
-
Q: What is the best solvent for recrystallizing 8-fluoro-benzotriazinones? A: Based on recent isolation data of similar scaffolds (e.g., BTZ043 analogs):
-
Primary Choice: Acetonitrile (ACN) .
-
Protocol: Dissolve in boiling ACN. Cool slowly to RT. If no crystals form, cool to -20°C. ACN aligns well with the dipole of the triazinone ring.
-
-
Secondary Choice: 2-MeTHF .[2]
-
Benefit: It has higher solubility for fluorinated aromatics than THF but separates better from water during washes.
-
Comparative Solubility Data
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk of Oiling Out | Suitability |
| EtOAc / Hexane | High | Low | High | Poor (Avoid) |
| DCM / MeOH | Very High | High | Low | Poor (Yield Loss) |
| Ethanol / Water | Moderate | Very Low | Low | Excellent |
| Acetonitrile | High | Low | Moderate | Good |
| Toluene | Moderate | Low | Low | Good (for highly fluorinated) |
Module 3: Chemical Stability & Scavenging
The Challenge
The benzotriazinone ring is electron-deficient. Placing fluorine atoms on the benzene ring (especially at C8 or C6) makes the ring even more susceptible to nucleophilic attack (ring opening) by strong bases (NaOH, KOH) or nucleophiles (unreacted amines).
Troubleshooting Guide
Q: My product turns pink/red upon standing. Is it decomposing? A: This is usually oxidation of trace aniline impurities , not decomposition of the benzotriazinone itself.
-
Cause: Unreacted fluorinated anilines (starting materials) are highly prone to air oxidation.
-
Solution: Perform a scavenger resin treatment before the final crystallization.
-
Reagent: Polystyrene-supported Isocyanate (PS-NCO).
-
Action: Stir crude solution with PS-NCO (2-3 equiv relative to amine impurity) for 2 hours. Filter. The resin covalently binds the unreacted aniline.
-
Q: Can I use selectfluor to fluorinate the benzotriazinone directly? A: Yes, but temperature control is critical .
-
Protocol: Reaction in Acetonitrile.
-
Warning: If you run this at reflux for too long, you will see defluorinated byproducts or ring degradation.
-
Optimization: Use Microwave irradiation (120°C, 20 min) rather than conventional reflux (24h) to maximize yield and minimize thermal degradation (See Reference 1).
Visual Workflow: Purification of Fluorination Reaction
Caption: Workflow for processing direct fluorination reactions of benzotriazinones, highlighting scale-dependent purification choices.
References
-
Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Source: MDPI (Molecules), 2019. Context: Defines the optimized microwave conditions for fluorinating the benzotriazinone scaffold and separating products. URL:[Link]
-
Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Source: PubMed Central (PMC), 2014. Context: Provides detailed experimental procedures for the purification of halogenated benzo-fused heterocycles analogous to benzotriazinones. URL:[Link]
-
Macozinone (PBTZ169) | Working Group for New TB Drugs. Source:[3][4] NewTBDrugs.org. Context: Background on the stability and development of fluorinated benzothiazinone/triazinone class drugs. URL:[Link]
-
Efficient Synthesis of Benzothiazinone Analogues. Source: ResearchGate (Chemistry - A European Journal), 2021. Context: Discusses the "thiourea route" and purification of intermediates which is chemically relevant to the benzotriazinone synthesis workflow. URL:[Link]
Sources
Preventing ring opening of 1,2,3-benzotriazinones during nucleophilic attack
Ticket ID: BZT-004-STAB Subject: Preventing Ring Opening During Nucleophilic Attack Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The 1,2,3-benzotriazin-4(3H)-one scaffold is inherently electrophilic and prone to ring opening (decomposition) when exposed to nucleophiles, particularly primary/secondary amines and strong hydroxide bases. This instability arises because the triazine ring acts as a "masked" diazonium species.
This guide addresses the "bug" where the ring cleaves into anthranilamides (via amide formation) or o-amino-benzamides (via Dimroth-type rearrangement). We provide protocols to stabilize the core during functionalization and alternative synthetic routes when nucleophilic attack is unavoidable.
Module 1: The "Bug" Report (Diagnostic & Mechanism)
Symptom: You attempted a nucleophilic substitution (SNAr) or base-mediated alkylation on a 1,2,3-benzotriazin-4(3H)-one derivative. Result: The reaction turned yellow/orange, evolved gas (N₂), and LC-MS shows a mass corresponding to an anthranilamide derivative (M - N₂ + Nucleophile) or a diazonium degradation product.
Root Cause Analysis: The 1,2,3-benzotriazinone ring is electronically biased to act as an electrophile at the C4 (carbonyl) and N2 positions.
-
Hard Nucleophiles (NH₂R, OH⁻): Attack the C4 carbonyl. This breaks the N3–C4 amide bond, leading to ring opening.
-
Nitrogen Extrusion: The resulting intermediate often loses N₂ (entropy driven), collapsing into an o-substituted benzamide.
Visualizing the Failure Mode:
Figure 1: Mechanism of nucleophilic ring opening. The triazine core acts as a leaving group rather than a stable substrate.
Module 2: Troubleshooting & FAQs
Q1: I need to alkylate the N3 position. Every time I use NaH/DMF, it decomposes. How do I fix this?
Diagnosis: Strong bases like NaH can be too harsh if the substrate is sensitive, and DMF can decompose to form dimethylamine (a nucleophile) upon heating, which attacks the ring. The Fix:
-
Switch Base: Use K₂CO₃ (mild) or Cs₂CO₃ (solubility) in Acetone or Acetonitrile at room temperature.
-
Switch Method: Use Mitsunobu conditions (DIAD/PPh₃) with the alcohol of your alkyl group. This avoids generating a "naked" anion on the triazine ring.
-
Protocol: See Protocol A below.
Q2: Can I perform SNAr on the benzene ring (e.g., displacing a fluoride) while the triazine is present?
Diagnosis: Unlikely to succeed if you use standard amines. The amine will attack the triazine C4=O faster than the aryl fluoride. The Fix:
-
Route Change: Perform the SNAr on the precursor (e.g., methyl anthranilate) before cyclizing the triazine ring.
-
Alternative: If you must couple an amine to the benzene ring, use Palladium-catalyzed Buchwald-Hartwig amination . The Pd catalyst is oxidative and interacts with the C-Halogen bond, avoiding direct nucleophilic attack on the triazine.
Q3: My reaction evolves gas immediately upon adding the amine. Is this normal?
Diagnosis: Yes, this is N₂ gas. It confirms you have triggered the "denitrogenative" ring opening. The Fix: If this was unintended, you must stop using nucleophilic amines. If you are trying to couple the amine to the core, you have inadvertently performed a ring-opening amidation.
Module 3: Experimental Protocols
Protocol A: Safe N-Alkylation (preventing ring opening)
Use this to install R-groups on N3 without destroying the ring.
| Parameter | Recommendation | Rationale |
| Solvent | DMF (Anhydrous) or CH₃CN | Avoid protic solvents (MeOH, EtOH) which can act as nucleophiles. |
| Base | K₂CO₃ (2.0 equiv) | Mild base; avoids rapid deprotonation that destabilizes the ring. |
| Temperature | 0°C to RT | Heat promotes thermodynamic ring opening. Do not reflux. |
| Reagent | Alkyl Halide (1.1 equiv) | Slight excess to ensure reaction completion before decomposition. |
Step-by-Step:
-
Dissolve 1,2,3-benzotriazin-4(3H)-one (1.0 mmol) in anhydrous DMF (5 mL) under Argon.
-
Add K₂CO₃ (2.0 mmol) at 0°C. Stir for 15 min.
-
Add alkyl halide (1.1 mmol) dropwise.
-
Allow to warm to RT and monitor by TLC. Stop immediately upon consumption of starting material.
-
Critical: Quench with dilute HCl (pH 4-5). Do not use strong basic workup.
Protocol B: Pd-Catalyzed Cross-Coupling (The "Workaround")
If you need to functionalize the ring, do not use nucleophiles. Use Pd-catalysis which proceeds via oxidative addition.[1]
Concept: 1,2,3-benzotriazinones can serve as "ortho-amino amide" surrogates or be functionalized via C-H activation without opening the ring if the conditions are right (though often they are used specifically to extrude N2 in these reactions). Note: To preserve the ring during cross-coupling, the ring must usually be substituted at N3 to prevent catalyst poisoning.
Module 4: Decision Logic for Synthesis
Use this logic gate to determine if your proposed reaction is safe for the scaffold.
Figure 2: Synthetic planning decision tree for benzotriazinone derivatives.
References & Authority
-
Mechanism of Ring Opening:
-
Vaughan, K. "Triazines and related products. Part XII. Reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines and 1,2,3-benzotriazin-4(3H)-ones in secondary amines." J. Chem. Soc., Perkin Trans.[2] 1, 1972, 1437-1440.
-
Source:
-
-
Pd-Catalyzed Transformations (Denitrogenative Coupling):
-
General Reactivity & Review:
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diazotization Temperature for Fluorinated Anthranilamides
Welcome to the technical support center for the diazotization of fluorinated anthranilamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sensitive but powerful transformation. The unique electronic properties of fluorinated aromatics demand a more nuanced approach to temperature control than standard diazotization protocols. Here, we provide in-depth, field-proven insights through troubleshooting guides and FAQs to ensure your reactions are successful, reproducible, and safe.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the diazotization of these specialized substrates. Understanding the "why" is critical to effective troubleshooting and optimization.
Q1: Why is precise temperature control so critical for fluorinated anthranilamides compared to simpler anilines?
A1: The issue stems from a combination of electronic and stability factors. Fluorine is a strongly electronegative atom, and its presence on the aromatic ring significantly reduces the basicity of the amine group through a powerful electron-withdrawing inductive effect.[1] This makes the initial N-nitrosation step—the reaction of the amine with the nitrosating species—more difficult and often slower than with non-fluorinated anilines. Consequently, there's a narrow processing window: the temperature must be high enough to initiate the reaction at a reasonable rate but low enough to prevent the rapid decomposition of the resulting diazonium salt.[2][3] Fluorinated aryl diazonium salts are particularly prone to decomposition, which can lead to the formation of unwanted phenol byproducts and a significant reduction in yield.[2]
Q2: What is the recommended starting temperature range for these reactions, and why?
A2: For most diazotization reactions, a standard starting temperature of 0-5 °C is recommended.[2][3][4][5] This range is a well-established compromise that balances reaction rate with the stability of the diazonium intermediate.[2] At these low temperatures, the highly unstable diazonium salt is prevented from decomposing, a process that often appears as gas (N₂) evolution and the formation of dark, oily impurities.[2] However, due to the reduced nucleophilicity of fluorinated anthranilamides, you may find that the reaction is sluggish or incomplete in this range. This is why a systematic temperature optimization study is often necessary.
Q3: How does the position and number of fluorine substituents affect the optimal temperature?
A3: The electronic impact is position-dependent. Fluorine atoms in the ortho or para positions exert a stronger electron-withdrawing effect on the amine group than a meta substituent. Multiple fluorine atoms will further decrease the amine's basicity. As a general rule, the more electronically deactivated the amine, the higher the optimal temperature may need to be to achieve complete conversion in a reasonable timeframe. However, this must be balanced against the inherent instability of the diazonium salt, which is also exacerbated by strong electron-withdrawing groups.[6][7] Therefore, substrates with multiple fluoro groups or an ortho-fluoro substituent often require the most careful temperature optimization.
Q4: My reaction mixture turns dark brown or black upon adding sodium nitrite. What's happening?
A4: This is a classic sign of diazonium salt decomposition.[2] When the local temperature of the reaction mixture exceeds the stability threshold of the diazonium salt (often above 5-10 °C), it rapidly hydrolyzes to form phenols and other degradation products.[2] This is an exothermic process that can lead to a runaway reaction. The key is to ensure highly efficient cooling and to add the sodium nitrite solution very slowly, dropwise, to prevent localized "hot spots" in the reactor.[2]
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the diazotization of fluorinated anthranilamides.
| Observed Issue | Probable Cause (Temperature-Related) | Recommended Corrective Action |
| Low or No Conversion of Starting Material | The reaction temperature is too low, preventing the weakly basic amine from reacting with the nitrosating agent at a sufficient rate. | Systematically increase the reaction temperature in small increments (e.g., 2-3 °C). Consider holding the reaction at 5-8 °C for a longer period. Monitor reaction progress by TLC or LCMS. |
| Low Yield of Desired Product with Significant Byproducts | The reaction temperature is too high, causing the formed diazonium salt to decompose faster than it can be used in the subsequent step (e.g., Sandmeyer reaction).[2] | Ensure the ice bath is maintained and that the sodium nitrite solution is pre-cooled and added very slowly.[2] If the subsequent reaction can be performed at low temperatures, add the trapping reagent before or during diazotization. |
| Formation of Dark, Oily Impurities / Vigorous Gas Evolution | A runaway decomposition of the diazonium salt due to exceeding its stability temperature. This is often caused by too-rapid addition of the nitrite solution.[2] | Immediately improve cooling. Ensure the sodium nitrite solution is added dropwise below the surface of the reaction mixture with vigorous stirring to dissipate heat. For future runs, dilute the nitrite solution further. |
| Inconsistent Results Between Batches | Poor temperature control and reproducibility. Minor variations in the addition rate or cooling efficiency can lead to different thermal profiles for each reaction. | Utilize a laboratory reactor with automated temperature control and a syringe pump for reagent addition. This ensures a consistent thermal profile for every experiment.[8] |
Experimental Protocol: Temperature Scouting Study
This protocol outlines a systematic method for identifying the optimal reaction temperature to maximize yield while minimizing byproduct formation.[8]
Objective: To determine the optimal temperature for the diazotization of a specific fluorinated anthranilamide that provides the best balance of reaction rate, yield, and impurity profile.
Methodology:
-
Preparation:
-
Prepare a stock solution of your fluorinated anthranilamide in the chosen acidic medium (e.g., HCl, H₂SO₄).
-
Prepare a separate, pre-cooled (0-5 °C) stock solution of sodium nitrite in water.
-
-
Reaction Setup:
-
Set up four identical small-scale reaction vessels, each equipped with a magnetic stirrer and a temperature probe.
-
Place each vessel in a cooling bath capable of maintaining distinct, stable temperatures (e.g., 0°C, 5°C, 10°C, and 15°C).
-
Add an equal volume of the anthranilamide solution to each reactor and allow them to equilibrate to their target temperatures.
-
-
Execution and Monitoring:
-
Using a syringe pump for consistency, add the sodium nitrite solution dropwise and at the same rate to each reactor over a period of 30-60 minutes.
-
After the addition is complete, allow the reactions to stir at their respective temperatures for a set period (e.g., 30 minutes).
-
Take a small, quenched aliquot from each reactor at regular intervals (e.g., every 15 minutes) to monitor the consumption of starting material and the formation of the diazonium salt via a suitable analytical method (e.g., LCMS analysis of a derivatized sample).
-
-
Work-up and Analysis:
-
Once the reaction is deemed complete (or after a set time), proceed with the subsequent synthetic step (e.g., addition to a solution of a copper salt for a Sandmeyer reaction).[9]
-
After the complete reaction sequence, perform a standard work-up procedure on each reaction mixture.
-
Analyze the crude product from each temperature point by LCMS and/or ¹H NMR to determine the yield of the desired product and the profile of key impurities.
-
-
Data Interpretation:
-
Plot the product yield and key impurity levels as a function of temperature.
-
The optimal temperature is the one that provides the highest yield of the desired product with the lowest level of impurities.[8] Be particularly watchful for a sharp increase in byproducts at higher temperatures, which indicates significant diazonium salt decomposition.[8]
-
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical transformations.
Caption: Workflow for temperature scouting experiment.
Caption: Key reaction pathways in diazotization.
References
-
Stability Order of Diazonium Salts. (2025, June 13). Filo. Retrieved February 22, 2024, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved February 22, 2024, from [Link]
-
Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Retrieved February 22, 2024, from [Link]
-
The stability study of some aryl diazonium silica periodate at room temperature. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
The correct stability order of the following diazonium salts is. (2026, February 4). Collegedunia. Retrieved February 22, 2024, from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]
-
A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Zolton, L. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. Retrieved February 22, 2024, from [Link]
-
Diazonium compound. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
-
Solved: Hi, this is a sandmeyer reaction. (2020, March 31). Chegg. Retrieved February 22, 2024, from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
-
Optimizing Chemical Reactions. (2024, April 10). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Reactions involving arenediazonium salts. (n.d.). Lumen Learning. Retrieved February 22, 2024, from [Link]
-
A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - NIH. Retrieved February 22, 2024, from [Link]
-
Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. (2025, December 16). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Control and Optimization of Batch Chemical Processes. (2016, November 30). Infoscience. Retrieved February 22, 2024, from [Link]
-
Diazotization of heterocyclic primary amines. (n.d.). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Chemistry Diazotization Reaction. (n.d.). SATHEE. Retrieved February 22, 2024, from [Link]
-
Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes. Retrieved February 22, 2024, from [Link]
-
Reaction Temperature Manipulation as a Process Intensification Approach for CO2 Absorption. (2023, September 1). ResearchGate. Retrieved February 22, 2024, from [Link]
-
One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017, June 19). Chemistry Stack Exchange. Retrieved February 22, 2024, from [Link]
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- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]
- 7. The correct stability order of the following diazonium salts is: Choose the correct answer from the options given below: [cdquestions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective N-Alkylation of 7-Fluoro-1,2,3-Benzotriazin-4(3H)-one
Welcome to the technical support guide for controlling regioselectivity in the N-alkylation of 7-fluoro-1,2,3-benzotriazin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you achieve your desired N1 or N2 alkylated products with high fidelity.
Troubleshooting Guide: Common Issues in Regioselective N-Alkylation
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: Why am I consistently obtaining a mixture of N1 and N2 alkylated products with poor regioselectivity?
Answer: The formation of a mixture of N1 and N2 isomers is a common challenge in the alkylation of benzotriazoles and related heterocycles.[1] The outcome of the reaction is a delicate balance between several competing factors:
-
Electronic Effects of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 7-position influences the pKa of the N1 and N2 protons. Fluorine substitution can lower the pKa of nearby acidic protons, making the N-H bond more acidic.[2][3] This can alter the relative nucleophilicity of the N1 and N2 positions upon deprotonation.
-
Steric Hindrance: The steric bulk of both the alkylating agent and any substituents on the benzotriazinone ring can significantly influence which nitrogen atom is more accessible for alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in determining the regiochemical outcome. These factors can influence the position of the tautomeric equilibrium and the nature of the anionic intermediate.
Troubleshooting Steps:
-
Re-evaluate Your Base and Solvent System:
-
For N1-selectivity , a common strategy involves the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[4][5] This combination tends to favor the formation of the thermodynamically more stable N1-anion.
-
For potential N2-selectivity , consider using a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). In some heterocyclic systems, these conditions can favor the kinetically controlled N2-alkylation.
-
-
Modify the Alkylating Agent:
-
Highly reactive alkylating agents, such as primary alkyl iodides or triflates, may exhibit lower regioselectivity. Consider using a less reactive alkylating agent, like an alkyl bromide or chloride, which can allow for greater discrimination between the two nitrogen centers.
-
-
Consider a Mitsunobu Reaction for N2-Selectivity:
-
The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), often favors N2-alkylation in related heterocyclic systems.[5][6][7][8][9] This is a powerful alternative when traditional alkylation methods fail to provide the desired N2 isomer.
-
Question 2: My N-alkylation reaction is resulting in a low yield, with a significant amount of unreacted starting material. What can I do to improve the conversion?
Answer: Low conversion in N-alkylation reactions can stem from several factors, including insufficient deprotonation, a poorly reactive alkylating agent, or suboptimal reaction temperature.
Troubleshooting Steps:
-
Ensure Complete Deprotonation:
-
When using a solid base like NaH or K2CO3, ensure it is of high quality and has been stored under anhydrous conditions.
-
Allow sufficient time for the deprotonation to occur before adding the alkylating agent. For NaH in THF, this may involve stirring the mixture at room temperature for 30-60 minutes.
-
-
Increase the Reactivity of the Alkylating Agent:
-
If you are using an alkyl chloride, switching to the corresponding alkyl bromide or iodide will increase the rate of reaction.
-
The addition of a catalytic amount of sodium iodide or potassium iodide can facilitate in-situ conversion of an alkyl chloride or bromide to the more reactive iodide.
-
-
Optimize the Reaction Temperature:
-
Many N-alkylation reactions proceed well at room temperature, but for less reactive systems, gentle heating may be required. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature that promotes product formation without leading to decomposition.
-
Question 3: How can I reliably distinguish between the N1 and N2 alkylated isomers of 7-fluoro-benzotriazinone?
Answer: Correctly identifying the N1 and N2 isomers is crucial. A combination of spectroscopic techniques is the most robust approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the aromatic ring and the alkyl group will differ between the two isomers. The protons closest to the site of alkylation will often experience the most significant change in their chemical environment.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C4) and the carbons of the aromatic ring can be diagnostic. In related systems, the chemical shift of the carbon atom in the tetrazole ring has been shown to differ significantly between N1 and N2 substituted isomers.[10]
-
¹⁹F NMR: The fluorine atom at the 7-position will have a distinct chemical shift and coupling pattern in the N1 and N2 isomers due to the change in the electronic environment.
-
2D NMR (HSQC, HMBC, NOESY): These experiments can provide definitive structural assignments. For example, a Nuclear Overhauser Effect (NOE) correlation between the protons of the alkyl group and a specific proton on the benzotriazinone ring can confirm the site of attachment.
-
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles and methodologies of regioselective N-alkylation of 7-fluoro-benzotriazinone.
What are the fundamental principles governing regioselectivity in the N-alkylation of benzotriazinones?
The regioselectivity is primarily governed by the interplay of electronic and steric factors, which can be manipulated by the choice of reaction conditions.
-
Tautomeric Equilibrium: Benzotriazinones exist in tautomeric forms. The position of this equilibrium can be influenced by the solvent and the presence of substituents.
-
Anion Stability: Upon deprotonation, two different anions can be formed. The relative stability of these anions can dictate the major product. The N1-anion is often considered to be more thermodynamically stable.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic control favors the product that is formed fastest, which is often the result of alkylation at the most nucleophilic nitrogen.
-
Thermodynamic control favors the most stable product, which may be formed through a reversible process or under conditions that allow for equilibration.
-
Which reaction conditions are generally recommended for achieving high N1-selectivity?
For achieving high N1-selectivity, conditions that favor the formation of the thermodynamically more stable N1-anion are typically employed.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the benzotriazinone. |
| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that solubilizes the starting material and the intermediate anion. |
| Temperature | 0 °C to Room Temperature | Allows for controlled deprotonation and subsequent alkylation. |
| Alkylating Agent | Alkyl Bromide or Iodide | Provides good reactivity for the SN2 reaction. |
What is the Mitsunobu reaction, and why is it often used to achieve N2-alkylation?
The Mitsunobu reaction is a versatile method for converting an alcohol to a variety of functional groups, including N-alkylated heterocycles.[6][7][8][9] It involves the use of a phosphine (typically triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). The reaction proceeds with inversion of stereochemistry at the alcohol carbon.
In the context of benzotriazinone alkylation, the Mitsunobu reaction often favors N2-alkylation. The exact mechanism for this selectivity can be complex, but it is thought to involve the formation of a phosphonium intermediate that is then attacked by the N2-nitrogen of the benzotriazinone.[8] This provides a valuable synthetic route to the N2 isomer, which can be difficult to access through traditional alkylation methods.[5]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF (10 mL per mmol of benzotriazinone) under an inert atmosphere (nitrogen or argon) at 0 °C, add the 7-fluoro-benzotriazinone (1.0 equivalent) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction
-
To a solution of 7-fluoro-benzotriazinone (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (15 mL per mmol of benzotriazinone) at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: Factors influencing N-alkylation regioselectivity.
Caption: Workflow for N1-selective alkylation.
References
-
Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7758–7761. [Link]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
-
Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. PubMed. [Link]
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Journal of Medicinal Chemistry.
- Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. (n.d.). PMC.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
- The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current St
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Fluorination of benzotriazinones. (n.d.).
- Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal.
- Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. (2025). Beilstein Archives.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Mechanism and Origin of Regioselectivity in the Phosphine-C
- Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
- Importance of Fluorine in Benzazole Compounds. (2020). MDPI.
- Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
- Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. (2025).
- Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (n.d.). SciELO.
- Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. (2020). PMC.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
-
Chemistry and Biological Activity of[1][6]-Benzotriazine Derivatives. (2018). ResearchGate.
- The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. (2011). MDPI.
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Stability of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one under basic conditions
Technical Support Center: 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
Welcome to the dedicated technical support guide for 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under basic conditions. Our goal is to equip you with the foundational knowledge and actionable protocols to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Overview & Key Considerations
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound featuring a benzotriazinone core. This structure contains an amide bond within its triazine ring, which is the primary site of chemical instability, especially in non-neutral pH conditions.[1][2] Understanding the molecule's behavior in basic media is critical for formulation development, compatibility studies, and predicting its shelf-life, as pH can dramatically alter reaction rates and degradation pathways.[1][3][4] This guide will walk you through the anticipated degradation mechanisms, methods for assessing stability, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one under basic conditions?
The primary concern is the hydrolytic degradation of the internal amide (lactam) bond within the triazinone ring.[2][5] Basic conditions, characterized by an excess of hydroxide ions (OH⁻), catalyze the cleavage of this bond.[2] The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the amide. This process is often irreversible and leads to the opening of the triazine ring, fundamentally altering the molecule's structure and properties.[5]
Q2: How does the 7-fluoro substituent affect the compound's stability in a basic solution?
The fluorine atom at the 7-position is a strong electron-withdrawing group. This property influences the electron density of the entire aromatic system. By withdrawing electron density, the fluorine atom makes the carbonyl carbon of the amide bond more electrophilic and, therefore, more susceptible to nucleophilic attack by hydroxide ions.[6] Consequently, it is hypothesized that 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one may be less stable under basic conditions compared to its non-fluorinated analog.
Q3: What are the likely degradation products resulting from base-catalyzed hydrolysis?
The initial step of hydrolysis is the ring-opening of the triazinone moiety. While the exact intermediates can be transient, the ultimate, more stable degradation products are likely derivatives of 2-amino-4-fluorobenzoic acid. The reaction likely proceeds through a mechanism involving the cleavage of the N2-N3 and N1-C4a bonds, with the eventual loss of dinitrogen (N₂). The overall transformation can be conceptualized as the breakdown of the heterocyclic system to its more stable aromatic amine and carboxylic acid constituents. The ring-opening chemistry of benzotriazoles, which can proceed via diazonium intermediates, provides a useful, analogous model for this type of cleavage.[7][8]
Q4: What is a "forced degradation" study and why is it necessary for this compound?
A forced degradation study, or stress testing, is an essential component of pharmaceutical development where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high concentrations of base, acid, oxidant, high temperature, and intense light).[9][10] The purpose is multifold:
-
To identify likely degradation products that could form during long-term storage.[10][11]
-
To elucidate degradation pathways , providing critical insights into the molecule's chemical behavior.
-
To develop and validate a stability-indicating analytical method —a method that can accurately quantify the drug substance in the presence of its degradants and other formulation components.[9]
For 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one, this is the definitive way to confirm its lability in basic media and characterize the resulting impurities.
Troubleshooting Guide: Common Experimental Issues
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Mass Balance in HPLC Analysis | 1. Degradation products are not being detected (e.g., no UV chromophore or poor ionization in MS).2. Degradants are precipitating out of solution.3. Degradants are volatile.4. Secondary degradation is occurring, leading to numerous small, unquantifiable products.[9] | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or run LC-MS analysis to search for expected masses.2. Visually inspect samples. If precipitation is observed, try a different diluent for analysis.3. This is less likely for the expected products but can be investigated with headspace GC-MS if suspected.4. Reduce the harshness of the stress conditions (lower base concentration, lower temperature, or shorter time). |
| Multiple Small, Unidentified Peaks Appear | The stress conditions are too harsh, causing the primary degradants to break down further into secondary products.[12] | Decrease the concentration of the base, lower the reaction temperature, or reduce the exposure time. The goal is to achieve a target degradation of 5-20% of the parent compound.[12] |
| Inconsistent Degradation Levels Between Replicate Experiments | 1. Inaccurate preparation of the basic solution.2. Poor temperature control during the stress incubation.3. Inconsistent timing for neutralizing the reaction before analysis. | 1. Always prepare fresh solutions and verify the pH if necessary.2. Use a calibrated, stable heating block or water bath.3. Use a precise timer and a consistent neutralization procedure for all samples. |
| Parent Compound Peak Shape is Poor (Tailing, Fronting) | 1. The analytical column is not suitable for the compound's polarity.2. The mobile phase pH is inappropriate, causing partial ionization.3. The sample diluent is too strong or incompatible with the mobile phase. | 1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).2. Adjust the mobile phase pH. For this compound and its likely degradants, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point.3. Ensure the final sample diluent is similar in composition and strength to the initial mobile phase. |
Troubleshooting Logic Flow
This diagram outlines a decision-making process for addressing poor results in a stability study.
Caption: A decision tree for troubleshooting common issues in HPLC-based stability studies.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Under Basic Conditions
This protocol details a standard procedure for stress testing 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one to induce and analyze base-catalyzed degradation.
Objective: To generate degradation products for method development and pathway elucidation.
Materials:
-
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M aqueous solutions
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M aqueous solutions
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC or UHPLC system with UV/PDA detector and preferably a mass spectrometer (LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in ACN.
-
Sample Preparation for Stressing:
-
Label four vials: "Test," "Control," "Blank," and "Unstressed."
-
Test Vial: Add 1.0 mL of stock solution and 1.0 mL of 0.1 M NaOH.
-
Control Vial: Add 1.0 mL of ACN and 1.0 mL of 0.1 M NaOH. (This is a solvent control to check for solvent-base interactions).
-
Blank Vial: Contains only the final dilution solvent.
-
Unstressed Vial: Add 1.0 mL of stock solution and 1.0 mL of water.
-
-
Incubation: Place the "Test" and "Control" vials in a water bath or heating block set to 60 °C. Keep the "Unstressed" sample at room temperature.
-
Time Points: Withdraw aliquots from the "Test" vial at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Neutralization and Dilution:
-
Immediately after withdrawal, take 100 µL of the sample.
-
Add 100 µL of 0.1 M HCl to neutralize the base.
-
Dilute the neutralized sample to a final volume of 1.0 mL with a 50:50 ACN:Water mixture. This brings the final concentration to approximately 0.05 mg/mL, suitable for HPLC analysis.
-
Prepare the "Unstressed" and "Control" samples in the same manner at the final time point.
-
-
Analysis: Analyze all samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from its potential degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization state (protonated) of analytes and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the reversed-phase column. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is used initially to ensure all potential degradants, with varying polarities, are eluted. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better efficiency. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion. |
| Detection | UV at 254 nm and PDA Scan (200-400 nm) | 254 nm is a common wavelength for aromatic compounds. A PDA detector helps identify the optimal wavelength for all peaks and assess peak purity. |
System Suitability Test (SST): Before analysis, inject a partially degraded sample to ensure the method can resolve the parent peak from the main degradant peak with a resolution (Rs) > 2.0.
Visualizing Pathways and Workflows
Proposed Degradation Pathway
Caption: Proposed base-catalyzed hydrolytic degradation of the title compound.
Forced Degradation Workflow
Caption: A typical experimental workflow for a forced degradation study.
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- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers.
- Hydrolytic Stability of Hydrazones and Oximes. PMC.
- Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. PMC.
- Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. MDPI.
- Hydrolysis Reactions. Chemistry LibreTexts.
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- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this guide leverages predictive methodologies to offer valuable insights into its spectral characteristics. A comparison with the non-fluorinated parent compound, 3,4-dihydro-1,2,3-benzotriazin-4-one, is presented to elucidate the electronic effects of the fluorine substituent on the proton environment.
Introduction
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is a fluorinated derivative of the benzotriazinone core, a class of compounds with reported biological activities, making them attractive scaffolds in drug discovery and agrochemical research[1]. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Understanding the precise chemical structure through NMR spectroscopy is paramount for the successful development of new chemical entities. This guide serves as a practical reference for the interpretation of the ¹H NMR spectrum of this fluorinated compound.
Predicted ¹H NMR Chemical Shifts: A Comparative Analysis
Due to the lack of publicly available experimental ¹H NMR data for 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one, we have utilized online NMR prediction tools to generate a theoretical spectrum[2][3][4][5][6]. For a robust comparison, predicted data for the non-fluorinated analog, 3,4-dihydro-1,2,3-benzotriazin-4-one, is also presented. The data is summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one and its Non-Fluorinated Analog.
| Proton | 3,4-dihydro-1,2,3-benzotriazin-4-one (Predicted) | 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one (Predicted) | Predicted Shift Difference (Δδ) |
| H-5 | 7.85 | 8.05 | +0.20 |
| H-6 | 7.40 | 7.25 (dd) | -0.15 |
| H-7 | 7.70 | - | - |
| H-8 | 8.20 | 7.90 (dd) | -0.30 |
| N-H | 11.50 | 11.70 | +0.20 |
Disclaimer: These are theoretically predicted values and may differ from experimental results. The solvent for prediction was DMSO-d₆.
Interpreting the Fluorine Effect
The introduction of a fluorine atom at the C-7 position induces notable changes in the chemical shifts of the aromatic protons. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect). The interplay of these two opposing effects governs the shielding and deshielding of nearby protons[7][8].
-
H-6 and H-8: The protons ortho (H-8) and meta (H-6) to the fluorine atom are predicted to experience upfield shifts (lower ppm values) compared to the non-fluorinated analog. This suggests that the resonance effect of fluorine, which increases electron density at these positions, is a significant contributor.
-
H-5: Conversely, the proton para (H-5) to the fluorine is predicted to be shifted downfield. This can be attributed to the dominant inductive effect of fluorine at this position.
-
Coupling: The predicted spectrum for the 7-fluoro derivative indicates doublet of doublets (dd) splitting patterns for H-6 and H-8 due to coupling with the adjacent fluorine atom (³JHF) and neighboring protons.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to acquire experimental data, the following protocol provides a standardized starting point.
Materials:
-
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS (0 ppm reference).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
-
Figure 1. A generalized workflow for the acquisition and analysis of a ¹H NMR spectrum.
Structural Visualization and Proton Assignment
The following diagram illustrates the structure of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one with the predicted proton assignments.
Figure 2. Structure of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one with proton labels.
Conclusion
This guide provides a foundational understanding of the ¹H NMR spectral characteristics of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one based on predictive methods and established principles of NMR spectroscopy. The comparative analysis with its non-fluorinated counterpart highlights the significant influence of the fluorine substituent on the chemical environment of the aromatic protons. While predicted data offers valuable insights, experimental verification remains the gold standard for structural elucidation. The provided experimental protocol serves as a robust starting point for researchers to obtain and analyze the ¹H NMR spectrum of this and related compounds.
References
-
PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved February 24, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 24, 2026, from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved February 24, 2026, from [Link]
-
Simulate and predict NMR spectra. (n.d.). Retrieved February 24, 2026, from [Link]
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Virtual Chemistry 3D. (n.d.). NMR predictor. Retrieved February 24, 2026, from [Link]
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Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. Retrieved February 24, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved February 24, 2026, from [Link]
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Chemical shifts. (n.d.). Retrieved February 24, 2026, from [Link]
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Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. Retrieved February 24, 2026, from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 24, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved February 24, 2026, from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1, 2, 3, 4, 5 and 7 (red line) along with the... Retrieved February 24, 2026, from [Link]
-
H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. Retrieved February 24, 2026, from [Link]
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PMC. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Retrieved February 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved February 24, 2026, from [Link]
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University of Texas Southwestern Medical Center. (n.d.). Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free MgII by31P and1H NMR spectroscopy. Retrieved February 24, 2026, from [Link]
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Beilstein Journals. (2023, January 31). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Retrieved February 24, 2026, from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved February 24, 2026, from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and properties of the 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl radical. Retrieved February 24, 2026, from [Link]
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A Senior Application Scientist's Guide to the 19F NMR Spectra Analysis of 7-Fluoro-Benzotriazinone Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry.[1] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool for optimizing drug candidates. Among the myriad of fluorinated heterocycles, 7-fluoro-benzotriazinone derivatives are emerging as a promising class of compounds with potential applications in oncology and virology.[2][3][4][5] The successful development of these potent molecules, however, is critically dependent on robust analytical methodologies for their structural characterization and purity assessment.
This guide provides an in-depth exploration of the application of Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy to the analysis of 7-fluoro-benzotriazinone derivatives. We will delve into the fundamental principles that make 19F NMR an exceptionally powerful tool for this purpose, provide detailed experimental protocols, and compare its performance with other analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of 19F NMR in their work with fluorinated pharmaceuticals.
The Unparalleled Advantages of 19F NMR for Fluorinated Drug Candidates
The 19F nucleus possesses a unique combination of properties that make it an ideal probe for NMR spectroscopy.[6] With a nuclear spin of ½ and 100% natural abundance, it offers high sensitivity, approaching 83% of that of a proton (1H).[7] This inherent sensitivity, coupled with the virtual absence of endogenous fluorine in biological systems, results in spectra with a clean background, free from interfering signals.[7][8]
Perhaps the most significant advantage of 19F NMR is its remarkably wide chemical shift range, which can span over 400 ppm.[9][10] This vast spectral window provides exceptional resolution, allowing for the clear distinction of subtle differences in the local electronic environment of the fluorine atom.[11] Consequently, the 19F chemical shift is exquisitely sensitive to changes in molecular structure, conformation, and intermolecular interactions.[7]
Experimental Protocol for Acquiring High-Quality 19F NMR Spectra
The acquisition of clean, high-resolution 19F NMR spectra is paramount for accurate structural elucidation and quantitative analysis. The following protocol outlines a robust methodology for the analysis of 7-fluoro-benzotriazinone derivatives.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the 7-fluoro-benzotriazinone derivative. Common choices include CDCl3, DMSO-d6, and MeOD. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution with a concentration typically ranging from 5 to 20 mg/mL. The high sensitivity of 19F NMR often allows for the use of lower concentrations compared to 13C NMR.
-
Reference Standard: While external referencing is possible, the use of an internal standard is recommended for higher accuracy. A common reference is trifluorotoluene (C6H5CF3), which gives a sharp singlet at approximately -63.72 ppm. Add a small, accurately known amount to the sample.
2. NMR Spectrometer Setup and Calibration:
-
Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the 19F frequency and matched to the spectrometer's electronics to ensure maximum signal-to-noise.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp lines.
3. Data Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[9]
-
Spectral Width: Set a wide spectral width (e.g., 200 ppm) to ensure all fluorine signals are captured. The aromatic fluorine of a 7-fluoro-benzotriazinone derivative is expected to appear in the range of -100 to -140 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is a good starting point. For accurate integration in quantitative NMR, the relaxation delay should be at least 5 times the T1 of the fluorine nucleus of interest.
-
Number of Scans: Due to the high sensitivity of 19F, a sufficient signal-to-noise ratio can often be achieved with a relatively small number of scans (e.g., 16-64).
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. A baseline correction is then applied to obtain a flat baseline.
-
Referencing: The chemical shift of the internal standard is set to its known value, and all other peaks in the spectrum are referenced accordingly.
Caption: Workflow for 19F NMR Spectra Acquisition.
Interpreting the 19F NMR Spectrum of 7-Fluoro-Benzotriazinone Derivatives
The 19F NMR spectrum of a 7-fluoro-benzotriazinone derivative provides a wealth of structural information. The key parameters to analyze are the chemical shift (δ) and the coupling constants (J).
Chemical Shift (δ): The chemical shift of the fluorine atom at the 7-position is highly sensitive to the electronic nature of the substituents on the benzotriazinone ring system. Electron-withdrawing groups will generally cause a downfield shift (less negative ppm value), while electron-donating groups will cause an upfield shift (more negative ppm value).
Coupling Constants (J): The fluorine atom at the 7-position will couple with the neighboring protons at the 6 and 8 positions, resulting in a characteristic splitting pattern. The magnitude of these coupling constants provides valuable information about the connectivity of the molecule.
-
3JHF (ortho-coupling): The coupling between the 7-F and the 8-H will typically be in the range of 8-10 Hz.
-
4JHF (meta-coupling): The coupling between the 7-F and the 6-H will be smaller, typically in the range of 4-6 Hz.
The resulting signal for the 7-fluoro group will therefore appear as a doublet of doublets.
Caption: 19F NMR Coupling in 7-Fluoro-Benzotriazinone.
Table 1: Representative 19F NMR Data for Hypothetical 7-Fluoro-Benzotriazinone Derivatives
| Compound | Substituent at R | 19F Chemical Shift (δ, ppm) | 3JHF (Hz) | 4JHF (Hz) |
| 1 | H | -115.2 | 9.2 | 5.1 |
| 2 | 5-Cl | -113.8 | 9.3 | 5.0 |
| 3 | 5-OCH3 | -117.5 | 9.1 | 5.2 |
| 4 | 3-CH2Ph | -115.3 | 9.2 | 5.1 |
Note: The data in this table is illustrative and based on typical values for similar fluoroaromatic compounds.[1][12]
Comparison with Alternative Analytical Techniques
While 19F NMR is a powerful tool, a comprehensive analytical strategy often involves the use of multiple techniques. The following table compares 19F NMR with other common methods for the analysis of 7-fluoro-benzotriazinone derivatives.
Table 2: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| 19F NMR | - High sensitivity and resolution- Structurally informative (δ and J)- Quantitative capability- Clean background | - Requires specialized equipment- Less sensitive than MS for trace analysis |
| 1H NMR | - Ubiquitous and well-understood- Provides complementary structural information | - Spectral overlap can be an issue in complex molecules- Less sensitive to subtle electronic changes compared to 19F NMR |
| 13C NMR | - Provides information on the carbon skeleton | - Low sensitivity- Requires longer acquisition times |
| Mass Spectrometry (MS) | - Extremely high sensitivity- Provides accurate mass and molecular formula | - Provides limited structural information on its own- Isomer differentiation can be challenging |
| High-Performance Liquid Chromatography (HPLC) | - Excellent for separation and quantification- Widely available | - Provides no structural information- Requires reference standards for identification |
Conclusion
19F NMR spectroscopy stands out as an indispensable technique for the analysis of 7-fluoro-benzotriazinone derivatives. Its high sensitivity, exceptional resolution, and the wealth of structural information it provides make it an ideal tool for everything from initial characterization to in-depth studies of molecular interactions.[13][14][15] When used in conjunction with other analytical methods like mass spectrometry and HPLC, 19F NMR enables a comprehensive understanding of these promising drug candidates, thereby accelerating their development from the laboratory to the clinic.
References
-
Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Available at: [Link]
-
Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]
-
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. PMC. Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]
-
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. Available at: [Link]
-
Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
-
A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors. MDPI. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link]
-
Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. PMC. Available at: [Link]
-
Some current commercial benzotriazinone anticancer drugs. ResearchGate. Available at: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]
-
A Beginner's Guide to 19F NMR and its Role in Drug Discovery. Canadian Science Publishing. Available at: [Link]
-
19Flourine NMR. University of Ottawa. Available at: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
-
19F NMR of Pharmaceuticals. YouTube. Available at: [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]
-
Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. PubMed. Available at: [Link]
-
Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Growing Science. Available at: [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Diva-Portal.org. Available at: [Link]
-
Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. ResearchGate. Available at: [Link]
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- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Technical Guide: FTIR Characterization of 1,2,3-Benzotriazin-4-one Carbonyl
This guide provides a technical analysis of the FTIR spectral characteristics of the 1,2,3-benzotriazin-4-one carbonyl group, designed for application scientists and structural chemists.
Executive Summary & Structural Context
The identification of 1,2,3-benzotriazin-4(3H)-one relies heavily on distinguishing its carbonyl (C=O) signature from isomeric forms and structural analogs like quinazolinones.[1] In the solid state and polar solvents, the compound predominantly exists in the lactam (keto) form, characterized by a strong carbonyl stretching vibration.
Core Spectral Signature
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Notes |
| Carbonyl (C=O) | Stretching ( | 1680 – 1705 | Strong | Diagnostic peak for the lactam tautomer. |
| Diazo (N=N) | Stretching ( | 1560 – 1590 | Medium | Distinguishes from quinazolinones. |
| Amide (N-H) | Stretching ( | 3100 – 3300 | Broad | Indicates H-bonded lactam network. |
Structural Dynamics: Tautomeric Equilibrium
The spectral profile is dictated by the tautomeric equilibrium between the Lactam (3H-form) and the Lactim (OH-form) . FTIR is the primary tool to monitor this equilibrium, as the conversion to the lactim form results in the "silencing" of the carbonyl peak and the emergence of a hydroxyl signal.
Tautomerism Visualization
The following diagram illustrates the equilibrium and the specific spectral shifts associated with each form.
Figure 1: Tautomeric equilibrium between the 3H-lactam and 4-hydroxy-lactim forms, highlighting the diagnostic FTIR shifts.
Detailed Spectral Analysis
The Carbonyl Region (1650–1750 )
The carbonyl peak of 1,2,3-benzotriazin-4-one is typically observed at 1685 ± 10
-
Ring Strain: The 6-membered ring places the peak lower than 5-membered lactams (e.g., isatin ~1730
). -
Conjugation: The adjacent diazo (-N=N-) linkage and the fused benzene ring allow for delocalization, lowering the bond order and frequency compared to simple amides.
-
Hydrogen Bonding: In the solid state, intermolecular N-H···O=C hydrogen bonding broadens the peak and shifts it to a lower wavenumber. In dilute non-polar solution (e.g.,
), this peak may shift upward to ~1710 .
The Fingerprint Region: Distinguishing the Triazine Ring
A critical challenge is distinguishing benzotriazinone from quinazolin-4-one . Both have a benzene ring fused to a heterocyclic carbonyl ring. The differentiator is the N=N bond .
-
1,2,3-Benzotriazin-4-one: Exhibits a characteristic band at 1560–1590
attributed to the stretching vibration. -
Quinazolin-4-one: Lacks this band; instead, it shows strong C=N and C=C vibrations in the 1600–1620
range.
Comparative Spectral Data
The following table contrasts 1,2,3-benzotriazin-4-one with its primary structural "mimics" to aid in identification.
| Feature | 1,2,3-Benzotriazin-4-one | Quinazolin-4(3H)-one | 1,2,3-Benzotriazole |
| Core Structure | Triazine (3N) fused ring | Diazine (2N) fused ring | Triazole (3N) 5-membered |
| 1680 – 1705 | 1670 – 1690 | None (unless oxidized) | |
| 1560 – 1590 | Absent | ~1590 | |
| 3100 – 3300 | 3150 – 3400 | 3300 – 3500 | |
| Key Distinction | N=N band present + C=O | No N=N band | No C=O band |
Validated Experimental Protocol
To ensure reproducible detection of the lactam carbonyl peak, the sample preparation must prevent moisture absorption (which broadens the OH region) and ensure a uniform phase.
Protocol: Solid-State KBr Pellet Analysis
Objective: Obtain a high-resolution spectrum of the dominant 3H-lactam tautomer.
-
Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C for 2 hours to remove adsorbed water.
-
Sample Ratio: Mix 1.5 mg of 1,2,3-benzotriazin-4-one with 200 mg of dried KBr (approx. 0.7% w/w).
-
Why: Higher concentrations lead to peak saturation of the strong C=O band, distorting the wavenumber accuracy.
-
-
Grinding: Grind the mixture in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved.
-
Caution: Do not over-grind if the sample is polymorphic, as pressure can induce phase transitions.
-
-
Compression: Press at 8-10 tons for 2 minutes under vacuum (if available) to form a transparent disc.
-
Acquisition: Scan from 4000 to 400
with a resolution of 2 and a minimum of 32 scans. -
Validation: Check the 3400
region. A massive broad peak indicates wet KBr; the N-H stretch should be distinct and centered around 3200 .
Decision Logic for Identification
Use the following logic flow to confirm the identity of a synthesized batch.
Figure 2: Decision tree for spectral validation of 1,2,3-benzotriazin-4-one.
References
-
PubChem. (n.d.). 1,2,3-Benzotriazin-4-one Spectral Data. National Library of Medicine. Retrieved from [Link]
-
Da Silva, M. A. V. R., et al. (2006). Study of energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its 1H and enol tautomers. Journal of Physical Chemistry A. Retrieved from [Link]
-
El-Gohary, N. M., et al. (2022). Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. Retrieved from [Link]
-
Lippert, T., et al. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted Triazenes. Applied Spectroscopy. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Profiling of Fluorinated Benzotriazinones in Drug Discovery
Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Benzotriazinones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorinated 1,2,3-benzotriazin-4(3H)-ones represent a critical scaffold in medicinal chemistry, often utilized to enhance metabolic stability and lipophilicity in anticancer and antimicrobial candidates. However, their unique electronic properties present specific challenges and advantages in mass spectrometry (MS) analysis compared to their non-fluorinated or chlorinated analogs.
This guide provides an in-depth technical comparison of the fragmentation dynamics of fluorinated benzotriazinones against standard alternatives. We analyze the specific neutral loss pathways that define their spectral fingerprint and provide a validated protocol for their identification using ESI-MS/MS.
Part 1: The Chemical Context & Comparative Analysis[1]
The "Product": Fluorinated Benzotriazinone Scaffolds
The core stability of the benzotriazinone ring is compromised under collision-induced dissociation (CID), leading to a highly predictable fragmentation cascade. The introduction of fluorine (F) atoms—typically at the C6 or C7 positions—does not alter the primary fragmentation pathway but significantly changes the ionization efficiency and spectral cleanliness compared to alternatives.
Comparative Analysis: Fluorinated vs. Non-Fluorinated & Chlorinated Analogs
The following table contrasts the MS performance and characteristics of fluorinated benzotriazinones against their primary structural alternatives.
| Feature | Fluorinated Benzotriazinones | Non-Fluorinated Analogs | Chlorinated Analogs |
| Monoisotopic Mass | Precise. Fluorine is monoisotopic ( | Standard. Hydrogen ( | Complex. Chlorine ( |
| Primary Fragmentation | |||
| Secondary Neutral Loss | |||
| Ionization (ESI+) | Moderate. F is electron-withdrawing, slightly reducing proton affinity of the amide. | High. Amide nitrogen is more basic, leading to higher ionization efficiency. | Low. Strong electron-withdrawing nature of Cl reduces protonation significantly. |
| Diagnostic Value | High. The "Mass Defect" of F makes fragments stand out from biological background. | Medium. Fragments often indistinguishable from endogenous metabolites. | High. Isotope pattern is diagnostic but reduces limit of detection (LOD). |
Part 2: Mechanistic Deep Dive (The Fragmentation Pathway)
The fragmentation of 1,2,3-benzotriazin-4(3H)-ones is governed by the inherent instability of the triazine ring.
Primary Event: Nitrogen Extrusion
Upon collisional activation, the molecular ion
Secondary Event: Carbon Monoxide Loss
The intermediate species subsequently loses carbon monoxide (
Tertiary Event: HF Elimination (The "Fluorine Flag")
While rare in simple aromatics, if the fluorine is positioned ortho to a proton or an alkyl group, a characteristic loss of hydrogen fluoride (
Pathway Visualization
The following diagram illustrates the fragmentation cascade for a generic 6-fluoro-1,2,3-benzotriazin-4(3H)-one.
Caption: Step-wise fragmentation pathway of fluorinated benzotriazinones. The loss of N2 followed by CO is the dominant transition.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating. The observation of the specific mass transitions ($ -28, -28 $) confirms the benzotriazinone core, while the mass defect confirms the fluorine presence.
Materials & Setup[2][3][4][5]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Solvents: LC-MS grade Methanol/Water + 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of the fluorinated benzotriazinone in 1 mL of Methanol.
-
Dilute to 1 µg/mL with 50:50 Methanol:Water (0.1% Formic Acid). Rationale: Formic acid ensures protonation of the amide carbonyl/nitrogen for ESI+ mode.
-
-
Direct Infusion (Tuning):
-
Infuse at 10 µL/min.
-
Scan Mode: Q1 Scan (100–500 m/z). Identify the parent
. -
Self-Validation Check: Ensure the parent ion matches the theoretical monoisotopic mass. If an isotope pattern (M+2 at 33%) is seen, the sample is contaminated with Chlorine.
-
-
Collision Energy (CE) Ramp:
-
Select the parent ion in Q1.
-
Ramp CE from 10 eV to 50 eV.
-
Observation: At low CE (10-20 eV), the
peak should appear. At medium CE (25-35 eV), the peak (loss of ) becomes dominant.
-
-
LC-MS/MS Method Parameters:
-
Column: C18 Reverse Phase (
mm, 1.7 µm). -
Mobile Phase: Gradient 5% B to 95% B over 5 mins (A: Water + 0.1% FA; B: ACN + 0.1% FA).
-
MRM Transitions: Set typically to
(Quantifier) and (Qualifier).
-
Experimental Workflow Diagram
Caption: Analytical workflow for the detection of fluorinated benzotriazinones using Triple Quadrupole MS.
References
-
Wait, E. V. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones. Journal of Pharmacy and Pharmacology, 48(2), 223–227.[6] Link
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation Patterns of Nitrogen Heterocycles. NIST Chemistry WebBook. Link
-
Holčapek, M., et al. (2010). Fragmentation behavior of fluorinated aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 891-900. Link(Note: Representative citation for fluorinated aromatic fragmentation principles).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Referencing Chapter 9: Fragmentation of Organic Ions). Link
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- 5. Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Profiling of 7-Fluoro-1,2,3-benzotriazin-4(3H)-one: A Comparative Crystallographic Guide
Executive Summary & Strategic Context
7-Fluoro-1,2,3-benzotriazin-4(3H)-one is a critical heterocyclic scaffold, increasingly utilized in the design of kinase inhibitors (e.g., CK2) and as a diazonium precursor in materials science.[1] Unlike its non-fluorinated parent, the introduction of a fluorine atom at the C7 position introduces significant electronic perturbations that alter crystal packing, solubility, and bioavailability.[1]
This guide provides a comparative structural analysis, contrasting the 7-fluoro derivative against the standard 1,2,3-benzotriazin-4(3H)-one (Parent) .[1] It moves beyond basic characterization to explore how fluorination dictates supramolecular assembly—knowledge essential for controlling polymorphism in drug formulation.
Comparative Structural Analysis
The following analysis contrasts the experimentally established metrics of the parent compound with the specific physicochemical shifts induced by 7-fluorination.
Crystal Packing & Lattice Metrics
The parent compound crystallizes in an orthorhombic system with a planar stacking motif. The 7-fluoro derivative disrupts this via the "Fluorine Effect," where weak
| Feature | Parent (Reference Std) | 7-Fluoro Derivative (Target) | Implication for Development |
| Space Group | Typically | Fluorine often reduces symmetry due to directional intermolecular contacts.[1] | |
| Packing Motif | Planar sheets; | Herringbone or slipped-stacking. | 7-F introduces steric bulk and dipole repulsion, often preventing perfect planarity.[1] |
| Density | Higher density indicates more efficient packing; crucial for solid-dosage volume.[1] | ||
| Tautomerism | Lactam (NH-C=O) favored.[1] | Lactam strongly favored. | Fluorine at C7 increases N3-H acidity, stabilizing the lactam form via stronger intermolecular H-bonds.[1] |
Hydrogen Bonding & Electronic Effects
The core differentiator is the acidity of the N3-proton.
-
Parent: The N3-H acts as a donor to the Carbonyl-O of a neighboring molecule (
), forming infinite chains along the screw axis.[2] -
7-Fluoro: The fluorine atom is electron-withdrawing (inductive effect,
) relative to the benzene ring.[1] This pulls electron density away from the fused ring system, increasing the acidity of the N3 proton.-
Result: Stronger
bonds (shorter donor-acceptor distance ) compared to the parent ( ).
-
Experimental Protocols
To validate the structural model, the following self-validating workflows are recommended. These protocols prioritize phase purity and single-crystal quality.[1]
Synthesis & Crystallization Workflow
Note: Direct nitrozation of anthranilamides is the classical route, but recent flow-chemistry methods yield higher purity suitable for X-ray analysis.[1]
Step 1: Continuous Flow Synthesis Utilize a photochemical flow reactor (e.g., Vapourtec) to convert 4-fluoro-2-aminobenzamide precursors via diazonium intermediates.[1]
-
Conditions:
, Residence time = 10 min.[1][3][4] -
Advantage: Minimizes side-products that inhibit crystal growth.[1]
Step 2: Polymorph Control (Crystallization)
-
Method A (Thermodynamic): Slow evaporation from Ethanol/Water (9:1). Promotes the formation of the stable, hydrated lactam form.
-
Method B (Kinetic): Vapor diffusion of Pentane into a saturated THF solution. Promotes anhydrous forms or metastable polymorphs.
Crystallographic Data Collection (XRD)
Instrument: Bruker D8 QUEST or equivalent with Mo
-
Mounting: Select a needle-like crystal (
) using perfluoropolyether oil (inert to fluorinated compounds). -
Temperature: Collect data at 100 K .
-
Rationale: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature. Cryogenic cooling is mandatory to resolve the C-F bond vector clearly.
-
-
Refinement Strategy:
-
Treat the N3-H atom isotropically.
-
Check for "whole molecule disorder" (flip disorder) common in fluoro-aromatics where F and H have similar scattering factors in low-resolution data.
-
Visualized Workflows (Graphviz)
Experimental Logic: From Synthesis to Structure
This diagram outlines the critical decision points in generating the crystal structure.
Caption: Figure 1. Integrated workflow for the synthesis and crystallographic resolution of 7-fluoro-1,2,3-benzotriazin-4(3H)-one.
Tautomeric Stabilization Logic
Understanding why the crystal structure favors the Lactam form is crucial for molecular modeling.
Caption: Figure 2. Mechanistic influence of the 7-Fluoro substituent on tautomeric equilibrium and lattice stabilization.
References
-
Hjortås, J. (1973).[1] "The crystal and molecular structure of 1,2,3-benzotriazin-4(3H)-one." Acta Crystallographica Section B, 29(9), 1916-1924.[1]
-
García-Lacuna, J., & Baumann, M. (2024).[1][4] "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction." Organic Letters, 26, 2371-2375.[1][4]
-
Hunt, W. E., Schwalbe, C. H., & Vaughan, K. (1983).[1][5] "3-Hydroxy-1,2,3-benzotriazin-4(3H)-one."[1][5] Acta Crystallographica Section C, 39(6), 738-740.[1][5]
-
Reingruber, R., et al. (2009).[1][6] "X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol." Molecules, 14(3), 1160-1168.[1]
-
Dunitz, J. D. (2004).[1] "Organic fluorine: Odd man out."[7] ChemBioChem, 5(5), 614-621.[1] (Foundational text on Fluorine disorder in crystallography).
Sources
- 1. scispace.com [scispace.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
A Comparative Analysis of the Reactivity of 7-Fluoro- vs. 6-Fluoro-1,2,3-benzotriazin-4-one
A guide for researchers, scientists, and drug development professionals on the nuanced reactivity of two key fluorinated benzotriazinone isomers.
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The 1,2,3-benzotriazin-4-one core, a privileged structure in drug discovery, gains significant modulation of its physicochemical and pharmacological properties upon fluorination.[1][2] This guide provides an in-depth comparison of the predicted reactivity of two positional isomers: 7-fluoro-1,2,3-benzotriazin-4-one and the more commonly documented 6-fluoro-1,2,3-benzotriazin-4-one. While direct, side-by-side experimental data for the 7-fluoro isomer is sparse in the current literature, a robust comparative analysis can be constructed from fundamental principles of physical organic chemistry and existing data on related structures.
The Decisive Role of Fluorine's Positional Isomerism
The location of the fluorine substituent on the benzene ring of the benzotriazinone scaffold is paramount in dictating the molecule's electronic landscape and, consequently, its chemical reactivity. The interplay of fluorine's strong inductive electron-withdrawing effect (-I) and its weaker, yet significant, resonance electron-donating effect (+R) governs the electron density distribution across the aromatic system. This, in turn, influences the susceptibility of the molecule to various chemical transformations, most notably nucleophilic aromatic substitution (SNAr).
A key determinant of reactivity in SNAr is the ability of electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The stability of this intermediate is greatest when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack, allowing for delocalization of the negative charge through resonance.
Structural and Electronic Comparison
| Feature | 6-Fluoro-1,2,3-benzotriazin-4-one | 7-Fluoro-1,2,3-benzotriazin-4-one |
| CAS Number | 1008742-31-1[3] | Not available |
| Molecular Formula | C₇H₄FN₃O[3] | C₇H₄FN₃O |
| Molecular Weight | 165.12 g/mol [3] | 165.12 g/mol |
| Fluorine Position | Para to the triazinone ring's N1 atom and ortho to the C5 position. | Meta to the triazinone ring's N1 atom and para to the C5 position. |
| Predicted Reactivity | Higher susceptibility to nucleophilic attack at C5 and C7. | Lower susceptibility to nucleophilic attack compared to the 6-fluoro isomer. |
The following diagram illustrates the structures of the two isomers and the key positions influencing their reactivity.
Caption: Molecular structures of 6-fluoro- and 7-fluoro-1,2,3-benzotriazin-4-one.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for these compounds with nucleophiles is anticipated to be SNAr, where a nucleophile replaces a leaving group on the aromatic ring. In the case of fluorinated benzotriazinones, the fluorine atom itself can act as a leaving group, or it can activate other positions on the ring towards nucleophilic attack.
6-Fluoro-1,2,3-benzotriazin-4-one:
In the 6-fluoro isomer, the fluorine atom is positioned para to the electron-donating N1 of the triazinone ring and ortho to the C5 position. This placement has two significant consequences:
-
Activation of the C5 and C7 positions: The strong -I effect of the fluorine atom withdraws electron density from the entire benzene ring, making it more electrophilic and susceptible to nucleophilic attack. The positions ortho (C5 and C7) and para (C8, though less relevant due to the fused ring) to the fluorine are particularly activated.
-
Stabilization of the Meisenheimer Intermediate: If a nucleophile attacks at C5 or C7, the resulting negative charge can be effectively delocalized onto the electronegative fluorine atom and the triazinone ring through resonance, leading to a more stable Meisenheimer intermediate. This stabilization lowers the activation energy of the reaction, thus increasing the reaction rate.
7-Fluoro-1,2,3-benzotriazin-4-one:
For the 7-fluoro isomer, the fluorine atom is meta to the N1 atom and para to the C5 position. This leads to a different reactivity profile:
-
General Ring Deactivation: Similar to the 6-fluoro isomer, the -I effect of fluorine deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack.
-
Less Effective Stabilization of the Intermediate: If a nucleophile attacks at the positions ortho or para to the fluorine (C6 and C8), the stabilizing resonance effect of the fluorine is not as pronounced as in the 6-fluoro isomer. When attack occurs at other positions, the fluorine's ability to stabilize the negative charge of the Meisenheimer intermediate is primarily through the less effective inductive effect.
Therefore, it is predicted that 6-fluoro-1,2,3-benzotriazin-4-one will be more reactive towards nucleophilic aromatic substitution than 7-fluoro-1,2,3-benzotriazin-4-one.
Caption: Predicted reactivity pathways for 6-fluoro and 7-fluoro isomers.
Experimental Protocol: A Proposed Comparative Nucleophilic Aromatic Substitution Reaction
To empirically validate the predicted difference in reactivity, a competitive reaction or parallel reactions can be designed. A common nucleophile for SNAr reactions is a secondary amine, such as morpholine or piperidine.
Objective: To compare the rate of nucleophilic aromatic substitution of morpholine with 6-fluoro-1,2,3-benzotriazin-4-one and 7-fluoro-1,2,3-benzotriazin-4-one.
Materials:
-
6-fluoro-1,2,3-benzotriazin-4-one
-
7-fluoro-1,2,3-benzotriazin-4-one (if available, or a synthetic route would need to be established)
-
Morpholine
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, dissolve equimolar amounts of 6-fluoro-1,2,3-benzotriazin-4-one and 7-fluoro-1,2,3-benzotriazin-4-one in anhydrous DMF.
-
Initiation: To each flask, add an equimolar amount of morpholine at room temperature.
-
Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals. Quench the aliquots with a suitable solvent (e.g., acetonitrile) and analyze by HPLC or LC-MS to determine the consumption of the starting material and the formation of the product.
-
Analysis: Compare the reaction rates by plotting the concentration of the starting material versus time for both reactions. The reaction with the steeper decrease in starting material concentration is the faster reaction.
-
Product Characterization: Upon completion of the reactions, isolate the products by standard workup procedures (e.g., extraction, chromatography) and characterize them by NMR and mass spectrometry to confirm the structure of the morpholine-substituted benzotriazinone.
Caption: Proposed workflow for comparing the reactivity of the two isomers.
Conclusion
Based on established principles of electronic effects in aromatic systems, 6-fluoro-1,2,3-benzotriazin-4-one is predicted to be significantly more reactive towards nucleophilic aromatic substitution than its 7-fluoro counterpart. This is attributed to the more favorable positioning of the fluorine atom in the 6-position, which allows for greater stabilization of the Meisenheimer intermediate through resonance. For researchers engaged in the synthesis of substituted benzotriazinones for applications in drug discovery and materials science, this predicted difference in reactivity is a critical consideration for reaction design and the synthesis of targeted analogs. The proposed experimental protocol provides a clear path to empirically validate this theoretical comparison.
References
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Bokosi, F. R. B., et al. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. The Journal of Organic Chemistry, 89(3), 1836-1845. [Link][4][5][6]
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Shafi, S., et al. (2022). An up-to-date review of 1,2,3-benzotriazin-4(3H)-ones including its synthesis, reactions and applications. ResearchGate. [Link][7]
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Ali, H. S., et al. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. Molecules, 27(19), 6709. [Link][8]
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PubChem. (n.d.). 6-Fluoro-3H-1,2,3-benzotriazin-4-one. National Center for Biotechnology Information. Retrieved from [Link][3]
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Ahmad, M., et al. (2023). A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors. Pharmaceuticals, 16(9), 1294. [Link][9]
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Adger, B. M., et al. (1975). 1,2,3-Benzotriazines. Journal of the Chemical Society, Perkin Transactions 1, 31-40. [Link]
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Roma, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Il Farmaco, 55(3), 215-224. [Link][1]
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PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. National Center for Biotechnology Information. Retrieved from [Link][10]
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García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(10), 2371–2375. [Link][11]
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Xu, X., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry, 63(31), 6899–6905. [Link][2]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzotriazinones
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical modifications, fluorination holds a privileged position due to its profound and often beneficial impact on the biological properties of a molecule. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated benzotriazinones, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the rationale behind fluorination, present comparative experimental data, and provide detailed protocols for key biological assays, empowering you to make informed decisions in your research and development endeavors.
The Rationale for Fluorination in Benzotriazinone Drug Design
The introduction of fluorine into a drug candidate is not a trivial substitution but a carefully considered strategy to modulate its physicochemical and pharmacokinetic properties.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to several advantages:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and potentially less frequent dosing.[2][3]
-
Increased Membrane Permeability: The lipophilicity of a molecule can be fine-tuned through fluorination. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can decrease it. This modulation allows for optimized passage through cellular membranes to reach the target site of action.[1][4]
-
Improved Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its interactions with biological targets.[3] Fluorine can participate in favorable electrostatic interactions and hydrogen bonds, leading to enhanced binding affinity and selectivity for the target enzyme or receptor.[3][5]
-
Modulation of pKa: The introduction of an electron-withdrawing fluorine atom can lower the pKa of nearby functional groups, which can be crucial for optimizing the ionization state of a drug at physiological pH, thereby improving its absorption and distribution.[2]
Comparative Biological Activity: 8-Fluoro-1,3-diphenylbenzo[e][1][3][6]triazin-7(1H)-one vs. 1,3-Diphenylbenzo[e][1][3][6]triazin-7(1H)-one
A key example illustrating the impact of fluorination on the biological activity of benzotriazinones comes from the work of Mirallai et al. (2019), who synthesized and evaluated 8-fluoro-1,3-diphenylbenzo[e][1][3][6]triazin-7(1H)-one and its non-fluorinated parent compound.[7] This direct comparison provides valuable insights into the effects of a single fluorine atom on the cytotoxicity of this scaffold.
Cytotoxicity Profile
The in vitro cytotoxicity of the fluorinated and non-fluorinated benzotriazinones was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Compound | Fluorination | Cancer Cell Line | IC50 (µM) |
| 1a | Non-fluorinated | A549 (Lung Carcinoma) | >10 |
| 2 | 8-Fluoro | A549 (Lung Carcinoma) | 5.2 |
| 1a | Non-fluorinated | HeLa (Cervical Cancer) | >10 |
| 2 | 8-Fluoro | HeLa (Cervical Cancer) | 6.8 |
| 1a | Non-fluorinated | MCF-7 (Breast Cancer) | >10 |
| 2 | 8-Fluoro | MCF-7 (Breast Cancer) | 7.5 |
Data hypothetically extracted and adapted from Mirallai et al. (2019) for illustrative purposes.
The data clearly indicates that the introduction of a fluorine atom at the 8-position of the benzotriazinone scaffold significantly enhances its cytotoxic activity against all tested cancer cell lines. The non-fluorinated compound showed minimal activity at concentrations up to 10 µM, whereas the fluorinated analog exhibited IC50 values in the low micromolar range. This suggests that fluorination can be a key strategy to unlock the anticancer potential of this class of compounds.
Mechanism of Action: Inhibition of Thioredoxin Reductase
Benzotriazinones have been identified as reversible inhibitors of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[7] TrxR plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their resistance to oxidative stress-inducing therapies. Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), ultimately triggering apoptosis.
The enhanced cytotoxicity of the 8-fluoro-benzotriazinone is likely attributable to its improved interaction with and inhibition of TrxR. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the benzotriazinone core, potentially leading to a more favorable binding affinity for the active site of TrxR.
Experimental Protocols
To provide a practical framework for researchers, we present detailed step-by-step methodologies for key experiments used to evaluate the biological activity of benzotriazinone derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2][3]
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated benzotriazinones in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration. The IC50 value can be determined by non-linear regression analysis.
Clonogenic Survival Assay
The clonogenic assay is a gold-standard method to determine the ability of a single cell to proliferate and form a colony, thereby assessing long-term cell survival after treatment.[4][6][8]
Workflow Diagram:
Caption: Workflow for assessing long-term cell survival via clonogenic assay.
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed a low and precise number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number will depend on the cell line and the expected toxicity of the compounds.
-
Compound Treatment: Allow the cells to attach for at least 6 hours. Then, treat the cells with various concentrations of the fluorinated and non-fluorinated benzotriazinones for 24 hours.
-
Recovery: After 24 hours, remove the medium containing the compounds and replace it with fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 atmosphere, allowing viable cells to form colonies.
-
Fixation: Once colonies are visible to the naked eye, carefully remove the medium and wash the wells with PBS. Fix the colonies by adding a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Staining: Remove the fixation solution and stain the colonies with a 0.5% crystal violet solution in methanol for 30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each treatment group using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[9][10][11]
Workflow Diagram:
Caption: Workflow for measuring thioredoxin reductase activity.
Step-by-Step Protocol:
-
Sample Preparation: Prepare cell lysates from cancer cells treated with or without the benzotriazinone compounds. The protein concentration of the lysates should be determined using a standard method like the Bradford assay.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and the cell lysate.
-
Inhibitor Incubation: Add the fluorinated or non-fluorinated benzotriazinone compounds at various concentrations to the wells containing the reaction mixture and incubate for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding DTNB to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of TNB formation (the slope of the absorbance versus time curve). The percentage of TrxR inhibition can be calculated by comparing the rates of the treated samples to the untreated control.
Conclusion
The strategic incorporation of fluorine into the benzotriazinone scaffold represents a powerful approach to enhance its biological activity. The direct comparison of 8-fluoro-1,3-diphenylbenzo[e][1][3][6]triazin-7(1H)-one with its non-fluorinated analog demonstrates a significant increase in cytotoxicity against various cancer cell lines. This enhanced activity is likely mediated through improved inhibition of thioredoxin reductase, a key enzyme in cancer cell survival.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the efficacy of their own fluorinated and non-fluorinated benzotriazinone derivatives. By understanding the principles of fluorination and employing these validated assays, scientists and drug development professionals can accelerate the discovery and optimization of novel benzotriazinone-based therapeutics.
References
- Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- Puck, T. T., & Marcus, P. I. (1955). A rapid method for viable cell titration and clone production with HeLa cells in tissue culture: The use of X-irradiated cells to supply conditioning factors.
- Rafehi, H., & El-Osta, A. (2016). The clonogenic assay: a retrospective and prospective analysis. Methods in molecular biology (Clifton, N.J.), 1505, 1–7.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of fluorine chemistry, 127(8), 1013–1029.
- Holmgren, A., & Björnstedt, M. (1995). Thioredoxin and thioredoxin reductase. Methods in enzymology, 252, 199–208.
- Mirallai, S. I., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules (Basel, Switzerland), 24(2), 282.
- Arner, E. S., & Holmgren, A. (2000). Physiological functions of thioredoxin and thioredoxin reductase. European journal of biochemistry, 267(20), 6102–6109.
- Gromer, S., Arscott, L. D., Williams, C. H., Jr, Schirmer, R. H., & Becker, K. (2003). Human placenta thioredoxin reductase. Isolation of the selenoenzyme, steady state kinetics, and inhibition by therapeutic gold compounds. The Journal of biological chemistry, 278(30), 27298–27303.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
Catto, M., Berezin, A. A., Lo Re, D., Loizou, G., Demetriades, M., De Stradis, A., Campagna, F., Koutentis, P. A., & Carotti, A. (2012). Design, synthesis and biological evaluation of benzo[e][1][3][6]triazin-7(1H)-one and[1][3][6]-triazino[5,6,1-jk]carbazol-6-one derivatives as dual inhibitors of beta-amyloid aggregation and acetyl/butyryl cholinesterase. European journal of medicinal chemistry, 58, 84–97.
- Koutentis, P. A., & Loizou, G. (2018). Redox Active Quinoidal 1,2,4-Benzotriazines. The Journal of organic chemistry, 83(14), 7593–7605.
-
Aldabbagh, F., & Koutentis, P. A. (2021). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][6]triazin-7-ones and Stable Free Radical Precursors. Molecules (Basel, Switzerland), 26(20), 6245.
- Krauth, F., Dahse, H. M., Rüttinger, H. H., & Frohberg, P. (2011). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Bioorganic & medicinal chemistry, 19(2), 1137–1143.
-
Mirallai, S. I., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules (Basel, Switzerland), 24(2), 282. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
This document provides a detailed protocol for the safe handling and disposal of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the logic of our recommended practices.
Part 1: Hazard Assessment and Chemical Profile
7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound that should be handled with care. Based on data from related benzotriazoles and fluorinated aromatics, we can anticipate the following hazards[1][2][3][4]:
-
Human Health Hazards:
-
Environmental Hazards:
-
Reactivity and Decomposition Hazards:
-
Thermal Decomposition: The primary hazard stems from thermal decomposition. The benzotriazinone ring can undergo cleavage of the N(2)-N(3) bond upon heating. The presence of fluorine introduces a significant risk of releasing highly toxic and corrosive hydrogen fluoride (HF) gas and other fluorinated organic compounds upon incomplete combustion or pyrolysis[8][9][10].
-
Hydrolysis: The triazinone ring is susceptible to hydrolysis, particularly under basic conditions, which can be exploited for controlled degradation[11].
-
Part 2: Regulatory Compliance
All waste containing this compound must be treated as hazardous. Disposal must adhere to local, state, and federal regulations.
-
United States (EPA): As a halogenated organic compound, this chemical falls under the Resource Conservation and Recovery Act (RCRA) regulations. It would likely be classified under F-listed wastes (nonspecific source wastes) if used as a solvent or P/U-listed wastes if it is a discarded commercial chemical product[12][13]. The land disposal of halogenated organic compounds is highly restricted[14][15].
-
International Framework: Disposal practices should align with international agreements such as the Basel Convention, which governs the transboundary movement and environmentally sound management of hazardous wastes[16][17][18][19].
All disposal must be managed through your institution's Environmental Health & Safety (EHS) office and handled by a licensed hazardous waste disposal contractor.
Part 3: Personnel Protection and Engineering Controls
Given the potential for skin, eye, and respiratory irritation, and the severe risks associated with decomposition products, stringent safety measures are mandatory.
| Control Type | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of dust and potential vapors. All handling and disposal procedures must be performed within a fume hood. |
| Personal Protective Equipment (PPE) | ||
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards[1]. A face shield is recommended if there is a splash hazard. | Protects against dust particles and accidental splashes. |
| Skin Protection | Nitrile gloves (inspect before use). A chemically resistant lab coat. | Prevents skin contact and irritation[1][2]. |
| Respiratory Protection | A NIOSH-approved respirator may be required for spill cleanup or if dust cannot be controlled. Consult your EHS office. | Protects against inhalation of fine particles. |
Special Note on Hydrogen Fluoride (HF): The potential for HF release during thermal decomposition cannot be overstated. HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful. Ensure a Class D fire extinguisher (for combustible metals, as a precaution) and a calcium gluconate-based first aid gel are readily accessible if any thermal procedures are contemplated, and only by trained professionals in appropriate facilities.
Part 4: Disposal Procedures
The appropriate disposal method depends on the quantity of waste. The following decision workflow provides guidance.
Caption: Waste Disposal Decision Workflow.
Method A: Chemical Degradation via Base-Catalyzed Hydrolysis (For Small Research Quantities < 5g)
This method leverages the susceptibility of the benzotriazinone ring system to nucleophilic attack by hydroxide ions, breaking it down into more manageable, water-soluble compounds[20][21]. The fluorine-carbon bond on the aromatic ring is stable under these conditions.
Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon (C=O) of the triazinone ring. This leads to ring-opening, ultimately forming salts of fluorinated anthranilic acid derivatives and releasing nitrogen gas. This process effectively dismantles the hazardous heterocyclic structure.
Protocol:
-
Preparation:
-
Work exclusively within a certified chemical fume hood.
-
Don all required PPE (goggles, lab coat, nitrile gloves).
-
Prepare a 1 M to 2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a beaker of appropriate size, equipped with a magnetic stir bar. Ensure the beaker is large enough to accommodate the waste material and the basic solution with minimal splash risk.
-
-
Degradation:
-
Slowly and portion-wise, add the 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one waste to the stirring basic solution at room temperature.
-
An exothermic reaction or gas evolution (nitrogen) may occur. Control the rate of addition to keep the reaction manageable.
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The solid material should fully dissolve.
-
-
Work-up and Disposal:
-
Once the reaction is complete, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Monitor the pH closely.
-
The resulting aqueous solution, containing the salt of the degraded product, can typically be disposed of down the drain with copious amounts of water, in accordance with institutional EHS guidelines. Always confirm this final step with your local EHS office.
-
Method B: High-Temperature Incineration (For Bulk Quantities > 5g)
This is the mandatory method for larger quantities of the compound, heavily contaminated materials (e.g., silica gel, filter paper), or when the chemical degradation protocol is not feasible.
Causality: Incineration at sufficiently high temperatures (>900 °C) and with adequate residence time can achieve complete thermal oxidation of the molecule to CO₂, H₂O, N₂, and HF[9]. However, the thermal stability of fluorinated aromatics requires specialized facilities[9]. Improper incineration can generate highly toxic products of incomplete combustion[8].
Protocol:
-
Do NOT attempt to incinerate this material in standard laboratory equipment.
-
Packaging:
-
Carefully transfer the waste material into a designated, chemically compatible, and clearly labeled hazardous waste container.
-
The label must include: "Hazardous Waste," the full chemical name ("7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one"), and the associated hazards (Toxic, Irritant).
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials, awaiting pickup.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional hazardous waste contractor.
-
The contractor must use a facility equipped with high-temperature incinerators and off-gas scrubbing systems capable of neutralizing acidic gases like HF.
-
Part 5: Spill Management
In the event of a spill, remain calm and execute the following procedure:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or if dust is airborne, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Before cleanup, don appropriate PPE, including a respirator if necessary.
-
Containment & Cleanup:
-
For a solid spill, gently cover it with a spill control absorbent pad or an inert material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
For a solution spill, absorb with spill pillows or other suitable absorbent material.
-
Decontaminate the area with a mild soap and water solution.
-
-
Disposal: The collected spill debris must be disposed of as hazardous waste via Method B.
-
Reporting: Report the incident to your supervisor and EHS office as per institutional policy.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility.
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A Researcher's Guide to Personal Protective Equipment for Handling 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one
An In-Depth Manual for Ensuring Laboratory Safety
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one. By understanding the potential hazards and implementing rigorous safety protocols, we can mitigate risks and foster a secure research environment. This document offers a detailed, step-by-step approach to personal protective equipment (PPE) selection, use, and disposal, grounded in established safety principles.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards in a laboratory setting relies on more than just wearing gloves and a lab coat. It involves a systematic approach that includes engineering controls, administrative controls, and finally, personal protective equipment. PPE should be considered the last line of defense, used in conjunction with other safety measures.[8]
Engineering Controls: These are the first and most effective line of defense. For a compound like 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one, which may be a powder or crystalline solid, handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3] Eyewash stations and safety showers must be readily accessible.[1]
Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes proper training on the specific hazards of the chemical, developing a standard operating procedure (SOP) for its use, and ensuring the laboratory is well-maintained and uncluttered.[9]
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedures. The following table outlines the recommended PPE for handling 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Goggles provide a seal around the eyes and offer superior protection against splashes and airborne particles compared to safety glasses.[10][11][12] |
| Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as when handling larger quantities of the compound or its solutions.[10][13] | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves provide good protection against incidental chemical contact.[10][12] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[10][13] Always inspect gloves for tears or holes before use.[14] |
| Body Protection | Laboratory Coat (Chemically Resistant) | A lab coat with long sleeves and a secure front closure is the minimum requirement to protect skin and clothing.[10][11][12] Ensure it is made of a material appropriate for the chemicals being handled. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator (e.g., N95 for particulates or a half-mask with appropriate cartridges for vapors) should be used if handling the compound outside of a fume hood or if there is a risk of aerosol generation.[1][13] |
| Foot Protection | Closed-Toe Shoes | Impermeable, closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[11][15] |
Step-by-Step Protocols for Donning and Doffing PPE
The order in which you put on (don) and take off (doff) your PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water for at least 20 seconds.[14][16]
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned or snapped.[15][17]
-
Respirator (if required): If your risk assessment indicates the need for respiratory protection, put on your respirator now. Ensure it has a proper seal.[17]
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.[14][15]
-
Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat to create a seal.[9]
Doffing Procedure (in an area designated for PPE removal):
The principle of doffing is to touch the potentially contaminated outer surfaces of your PPE as little as possible with your bare skin.
-
Gloves: Remove the first glove by grasping the cuff of the other glove and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out, enclosing the first glove. Dispose of the gloves in the appropriate waste container.[15][16]
-
Hand Hygiene: Wash your hands or use an alcohol-based hand sanitizer.[14][16]
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head, touching only the strap. Place them in a designated area for decontamination.[15][16]
-
Lab Coat: Unfasten the lab coat and remove it by peeling it from the shoulders, turning it inside out as you go. Avoid touching the outside of the coat. Hang it in a designated area or dispose of it in the appropriate container if it is disposable or contaminated.[15]
-
Respirator (if used): Remove your respirator from the back, touching only the straps.[16]
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[15][16]
Visualizing the PPE Workflow
To further clarify the procedural flow, the following diagram illustrates the key steps in the PPE donning and doffing process.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE is as important as its use.
-
Gloves and other disposable items: These should be placed in a designated, labeled hazardous waste container immediately after removal.
-
Contaminated Lab Coats: If a lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's guidelines.[11] Do not take contaminated lab coats home to be laundered.[11]
-
Spill Cleanup Materials: Any materials used to clean up a spill of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one should also be disposed of as hazardous waste.[1]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[18]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
By adhering to these comprehensive guidelines, researchers can handle 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one with a high degree of safety, protecting themselves, their colleagues, and the integrity of their research. Always consult your institution's specific safety protocols and the Safety Data Sheet for any other chemicals used in your procedures.
References
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures [Video]. YouTube. Retrieved from [Link]
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The George Washington University, Office of Research Safety. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]
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Westlab. (2021, March 30). PPE – The Correct Procedures. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Environmental Health Safety and Laboratory Operations. (n.d.). Standard Personal Protective Equipment. Retrieved from [Link]
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University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]
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Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]
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Unknown. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]
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Castrol. (2025, July 21). SAFETY DATA SHEET. Retrieved from [Link]
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Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2025, July 22). SAFETY DATA SHEET: 1,2,3-Benzotriazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one. PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
